Hesperadin

Catalog No.
S548703
CAS No.
422513-13-1
M.F
C29H32N4O3S
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hesperadin

CAS Number

422513-13-1

Product Name

Hesperadin

IUPAC Name

N-[2-hydroxy-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indol-5-yl]ethanesulfonamide

Molecular Formula

C29H32N4O3S

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C29H32N4O3S/c1-2-37(35,36)32-24-15-16-26-25(19-24)27(29(34)31-26)28(22-9-5-3-6-10-22)30-23-13-11-21(12-14-23)20-33-17-7-4-8-18-33/h3,5-6,9-16,19,31-32,34H,2,4,7-8,17-18,20H2,1H3

InChI Key

HYHIYZMIFPJROG-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O

solubility

Soluble in DMSO, not in water

Synonyms

Hesperadin; Hesperadine.

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5)O

Isomeric SMILES

CCS(=O)(=O)NC1=CC\2=C(C=C1)NC(=O)/C2=C(/C3=CC=CC=C3)\NC4=CC=C(C=C4)CN5CCCCC5

The exact mass of the compound Hesperadin is 516.21951 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is Hesperadin used for in cell biology

Author: Smolecule Technical Support Team. Date: February 2026

Core Biological Functions & Mechanisms

Hesperadin primarily functions as an ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitosis [1]. The table below summarizes its primary cellular functions and the underlying mechanisms.

Primary Function Molecular/Cellular Mechanism Key Experimental Observations
Disruption of Mitosis Inhibits Aurora B kinase (IC~50~ ~250 nM in cell-free assays) [2] [3], leading to failure in chromosome alignment and segregation. Induces mitotic defects; cells enter anaphase with misaligned chromosomes; failure of cytokinesis leads to polyploidy [2] [4] [5].
Abrogation of Spindle Assembly Checkpoint (SAC) Prevents proper recruitment of checkpoint proteins like BubR1 and Bub1 to kinetochores [2] [5]. Overrides mitotic arrest induced by agents like Taxol or Monastrol, causing premature exit from mitosis [2].
Inhibition of Histone H3 Phosphorylation Blocks Aurora B-mediated phosphorylation of histone H3 at serine 10 (pH3S10) [2] [6]. Loss of pH3S10 signal, used as a biomarker for Aurora B inhibition in immunofluorescence and Western blot [6].

The following diagram illustrates the core mechanism by which this compound disrupts mitosis through Aurora B inhibition:

G This compound This compound AuroraB Aurora B Kinase Activity This compound->AuroraB Inhibits Substrates Phosphorylation of Substrates (e.g., Histone H3) AuroraB->Substrates Promotes Processes Proper Chromosome Segregation & Cytokinesis Spindle Assembly Checkpoint (SAC) Activation Substrates->Processes Ensures Defects Failed Chromosome Alignment Defective Cytokinesis Premature Anaphase Entry Polyploidy Processes->Defects Loss leads to

> this compound inhibits Aurora B, disrupting key mitotic processes and leading to cell division failure.

Experimental Data and Protocols

For practical application in research, here are the typical experimental conditions and protocols for using this compound in cell-based studies.

Aspect Typical Details
Working Concentration 20-500 nM for most in vitro cellular assays [2] [4] [6].
Solubility Soluble in DMSO (e.g., 100 mg/mL or ~194 mM) [2]. Prepare stock solution in DMSO and dilute in culture medium.
Cell Lines Studied HeLa (human cervical cancer), PtK1 (rat kangaroo kidney), K562 (human chronic myeloid leukemia), HepG2 (human liver cancer), U87-MG (human glioblastoma) [2] [7] [1].
Cytotoxicity (Example) IC~50~ of 0.2 μM against human HepG2 cells after 48 hrs (MTT assay) [2]. IC~50~ of 0.544 μM against K562 cells (CCK-8 assay) [7].

A common experimental workflow for studying this compound's effect on chromosome morphology is outlined below.

G Step1 1. Synchronize Cells (e.g., with Thymidine) Step2 2. Treat with this compound (50-500 nM for 30-90 min) Step1->Step2 Step3 3. Analyze Outcome Step2->Step3 Analysis1 Western Blot: Check pH3S10 level Step3->Analysis1 Analysis2 Immunofluorescence: Chromosome Morphology & Spindle Step3->Analysis2 Analysis3 Live-Cell Imaging: Mitotic Progression Step3->Analysis3

> A standard workflow for analyzing this compound's effect on mitosis in HeLa cells [6].

Emerging Research Applications

Beyond its classic role in mitosis inhibition, this compound has shown utility in other research areas:

  • Inducing Ferroptosis in Leukemia Cells: A 2024 study demonstrated that this compound promotes iron-dependent cell death (ferroptosis) in K562 chronic myeloid leukemia cells by downregulating the SLC7A11/GPX4 axis [7]. The pathway is summarized below.

G This compound This compound SLC7A11 SLC7A11/GPX4 Axis This compound->SLC7A11 Downregulates LipidPerox Lipid Peroxidation SLC7A11->LipidPerox Loss of control leads to Fe2 Fe²⁺ Accumulation SLC7A11->Fe2 Loss of control leads to Ferroptosis Ferroptosis LipidPerox->Ferroptosis Fe2->Ferroptosis

> this compound induces ferroptosis in leukemia cells by inhibiting the SLC7A11/GPX4 pathway [7].

  • Antiviral Research: this compound exhibits broad-spectrum activity against influenza A and B viruses by blocking the nuclear entry of the viral ribonucleoprotein complex, thus inhibiting viral replication [1].
  • Cancer Drug Resistance & Combination Therapy: In TMZ-resistant glioblastoma models, this compound showed synergistic effects with Temozolomide, enhancing apoptosis and tumor growth inhibition [1].

Key Considerations for Researchers

  • Off-Target Effects: At higher concentrations (e.g., 1 μM), this compound can significantly reduce the activity of other kinases like AMPK, Lck, and CHK1 [2] [5]. Always use the lowest effective concentration and include appropriate controls.
  • Specificity: this compound is highly specific for Aurora B over Aurora A (IC₅₀ > 1,000 nM) [1], making it an excellent tool for specifically probing Aurora B function.

References

Compound Identification and Primary Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin was identified as an Aurora B kinase inhibitor via phenotypic screening. Key discovery and characterization facts are summarized below:

Aspect Details
Initial Identification Found through phenotypic screening of small molecule libraries; later recognized as an Aurora kinase inhibitor [1]
Primary Biochemical Target Potently inhibits Aurora B kinase (IC₅₀ = 250 nM in cell-free assay) [2]
Other Kinase Targets Shows activity against Aurora A; also inhibits AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK at ~1 µM [2]
Cellular Phenotype Causes severe chromosome alignment and segregation defects, leads to polyploidy, inhibits histone H3 phosphorylation [3] [2]

Experimental Protocols for Key Assays

The primary experimental methods used to characterize this compound's activity include biochemical kinase assays and cell-based phenotypic analyses.

Biochemical Kinase Assay Protocol

This protocol assesses direct inhibition of Aurora B kinase activity [2]:

  • Cell Extract Preparation: Lyse HeLa cells in buffer containing 50-250 mM NaCl. Centrifuge to obtain a supernatant.
  • Immunoprecipitation: Incubate extract with monoclonal anti-AIM-1 (Aurora B) or anti-HA antibody coupled to GammaBind Plus Sepharose beads.
  • Kinase Reaction: Aliquot beads into kinase buffer (20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 10 mM NaF). Add:
    • 5 µg histone H3 (substrate)
    • 10 µM ATP + 2.5 µCi [γ-³²P]ATP
    • Various this compound concentrations
  • Incubation and Analysis: Run reaction for 20 minutes at 37°C. Stop by adding SDS sample buffer, boil, resolve via SDS-PAGE. Detect radioactive signal by PhosphorImager analysis and quantify with ImageQuant software.
Cell-Based Analysis Protocol

This method determines effects on cell cycle and viability [2]:

  • Cell Treatment: Expose HeLa or PtK1 cells to different this compound concentrations (e.g., ~500 nM) for 24-48 hours.
  • Fixation and Staining: At time points, fix cells with methanol, wash with PBS, and stain in Propidium Iodide (PI) buffer (50 µg/mL PI, 10 mM Tris pH 7.5, 5 mM MgCl₂, 200 µg/mL RNase A) for 20-40 minutes at 37°C.
  • Flow Cytometry: Analyze DNA content using a flow cytometer to determine population ploidy distribution.

Broader Applications and Research Significance

Beyond its original identification, this compound has revealed unexpected applications and interactions that highlight the value of chemical genomics.

G This compound This compound PrimaryTarget Primary Biochemical Target Human Aurora B Kinase This compound->PrimaryTarget NovelApplication1 Antiparasitic Agent Inhibits P. falciparum proliferation This compound->NovelApplication1 NovelApplication2 Broad-Spectrum Antiviral Inhibits influenza A and B replication This compound->NovelApplication2 CellularEffect Cellular Phenotype Defective chromosome segregation Polyploidization PrimaryTarget->CellularEffect AnticancerResearch Anticancer Research Tool Chemical probe for mitotic function CellularEffect->AnticancerResearch ResistanceMechanism Identified Resistance Mechanism PfNek1 mutation in malaria parasite NovelApplication1->ResistanceMechanism

Figure 1: this compound's multifaceted research applications extend beyond its original mechanism.

  • Antiparasitic Discovery: In a 2020 study, this compound inhibited Plasmodium falciparum growth. Resistance selection revealed mutations in PfNek1, uncovering a functional interaction between Ark and Nek kinase families in malaria parasites [1].
  • Antiviral Application: A 2017 chemical genomics screen identified this compound as a broad-spectrum influenza antiviral. It inhibits viral replication by delaying nuclear import of the viral ribonucleoprotein complex, effective against oseltamivir-resistant strains [4].

Key Findings and Significance

This compound serves as a prime example of how phenotypic screening and chemical genomics can uncover versatile tool compounds and potential therapeutics. Its value extends beyond basic mitotic research to revealing novel parasite biology and offering strategies against viral resistance.

References

Hesperadin ATP-competitive kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Primary Targets

Hesperadin functions by binding to the ATP-binding site of kinases, preventing substrate phosphorylation and disrupting critical cellular processes [1] [2]. The table below summarizes its key known targets and cellular consequences.

Target Reported IC₅₀ / EC₅₀ Observed Cellular/Organismal Effects
Aurora B Kinase 250 nM [3] [2] Prevents histone H3-Ser10 phosphorylation; disrupts chromosome alignment, segregation, and cytokinesis; induces polyploidy; overrides spindle assembly checkpoint [3] [1] [2].
Plasmodium falciparum (Malaria parasite) 0.03 - 0.07 µM (IC₅₀, growth inhibition) [4] [5] Blocks nuclear division; causes aberrant nuclear morphology and reduced nuclei per schizont; disrupts mitotic spindle organization [4] [5].
Influenza A & B Viruses 0.22 - 1.8 µM (EC₅₀, varies by strain) [6] Inhibits viral replication by delaying nuclear import of viral ribonucleoprotein complex, suppressing viral RNA transcription/translation and protein synthesis [6].
MST4 Kinase Not precisely quantified (described as effective) [7] In an ICH mouse model, it reduced autophagy, decreased brain edema, and improved neurological function via the MST4/AKT pathway [7].
Trypanosoma brucei 50 nM (IC₅₀, growth inhibition of bloodstream forms) [3] Blocks nuclear division and cytokinesis [3].

The mechanism of this compound's action on the Aurora B kinase signaling pathway and its cellular consequences can be visualized as follows:

G This compound This compound AuroraB Aurora B Kinase This compound->AuroraB  Inhibits HistoneH3 Histone H3 Phosphorylation (Ser10) AuroraB->HistoneH3  Prevents Cytokinesis Cytokinesis AuroraB->Cytokinesis  Blocks SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC  Overrides Chromosome Correct Chromosome Alignment & Segregation HistoneH3->Chromosome  Disrupts MitoticExit Mitotic Exit SAC->MitoticExit  Premature Polyploidy Polyploidy / Aneuploidy MitoticExit->Polyploidy  Leads to

This compound inhibits Aurora B kinase, disrupting key mitotic processes and leading to genomic instability.

Key Experimental Protocols

The experimental details from the search results primarily cover cellular and biochemical assays.

Cellular Proliferation and Viability Assay (Trypanosoma brucei) [3]
  • Cell Line: M110 cells (bloodstream forms of T. brucei).
  • Procedure: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 24 or 48 hours.
  • Analysis: Cell viability is assessed to determine the half-maximal inhibitory concentration (IC₅₀). For T. brucei, the reported IC₅₀ was 50 nM.
Histone H3 Phosphorylation Analysis (Biomarker for Aurora B Inhibition) [3]
  • Cell Line: HeLa cells or Trypanosoma brucei.
  • Procedure: Cells are treated with this compound (e.g., 10-100 nM) for a defined period.
  • Analysis: Cells are lysed, and proteins are separated by SDS-PAGE. Immunoblotting is performed using an antibody specific for phosphorylated Serine 10 on histone H3. A dose-dependent decrease in signal indicates Aurora B inhibition.
Plaque Reduction Assay (Influenza Antiviral Activity) [6]
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
  • Procedure: Cell monolayers are infected with influenza virus (e.g., A/California/07/09 (H1N1)) and immediately overlaid with a medium containing serial dilutions of this compound.
  • Analysis: After incubation, the plaque-forming units (PFU) are counted. The drug concentration that reduces plaque formation by 50% (EC₅₀) is calculated. Cytotoxicity (CC₅₀) is determined in parallel using a neutral red uptake assay.
In Vivo Intracerebral Hemorrhage (ICH) Model (MST4 Inhibition) [7]
  • Animal Model: Male C57BL/6 mice.
  • ICH Induction: ICH is induced by injecting collagenase IV into the basal ganglia.
  • Drug Administration: this compound (0.5 µg/µl in 1% DMSO) is administered via intracerebroventricular (i.c.v.) injection 1 hour before ICH induction.
  • Analysis: At 12 hours post-ICH, neurological function is scored (Garcia test, corner turn test), and brain edema is measured. Brain tissues are analyzed by western blot for MST4, pAKT, AKT, and LC3 protein levels.

Formulation and Handling

This compound has poor aqueous solubility and is typically dissolved in DMSO to create stock solutions (e.g., ≥100 mg/mL) [3] [1]. These stock solutions should be aliquoted and stored at -20°C or -80°C. For in vivo studies, it can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [3].

Research Applications and Key Insights

  • Chemical Genetics and Target Validation: In P. falciparum, resistance to this compound was not linked to mutations in Aurora kinases but to loss-of-function mutations in PfNek1, a member of a different kinase family. This revealed a novel epistatic interaction between PfArk1 and PfNek1, demonstrating how existing inhibitors can uncover new essential pathways [4] [5].
  • Broad-Spectrum Antiviral: this compound inhibits multiple influenza A and B strains, including oseltamivir-resistant strains, by targeting a host factor, suggesting a high barrier to viral resistance [6].
  • Synergistic Potential: Combination studies show that this compound has synergistic antiviral activity with oseltamivir, suggesting potential for combination therapies to combat drug resistance [6].

The broader experimental workflow and the discovery of this compound's diverse applications are summarized below:

G Start This compound (Aurora B Inhibitor) App1 Cancer Cell Biology (HeLa, in vitro) Start->App1 App2 Parasitology (P. falciparum, T. brucei) Start->App2 App3 Virology (Influenza A/B) Start->App3 App4 Neuroscience (ICH Mouse Model) Start->App4 Insight1 Insight: Induces polyploidy, overrides SAC App1->Insight1 Insight2 Insight: Uncovered novel PfArk1-PfNek1 interaction App2->Insight2 Insight3 Insight: Host-targeting, broad-spectrum antiviral App3->Insight3 Insight4 Insight: Neuroprotection via MST4/AKT pathway App4->Insight4

This compound's application across research fields reveals insights into mitosis, host-pathogen interactions, and kinase signaling.

References

Hesperetin Cell Culture Treatment Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental parameters for hesperetin treatment derived from recent scientific studies.

Application / Model System Treatment Concentration Range Key Findings / Mechanistic Insights Supporting Formulation
General In Vitro Studies [1] ~5 to 200 µM Wide range of pharmacological activities (anti-inflammatory, antioxidant, anticancer). Often used as DMSO solution [1].
Anti-inflammatory (e.g., RAW 264.7 macrophages) [2] [3] Specific active compounds (e.g., 5b) effective at ~10-50 µM [3]. Inhibits production of NO, IL-6, and TNF-α; suppresses MAPK and NF-κB signaling pathways [2] [3]. DMSO stock solution [3].
Neuroprotective / Anti-apoptotic [1] 50 µM Ameliorates spinal cord injury by inhibiting NLRP3 inflammasome activation and pyroptosis [1]. Information not specified in search results.
Cancer Cell Lines (e.g., gastric, lung) [1] 20 - 100 µM (varies by cell line and desired effect). Induces apoptosis, suppresses metastasis, inhibits proliferation [1]. Nano-formulations (e.g., chitosan-based) used to enhance efficacy [1].
Acute Lung Injury Model [1] 50 mg/kg (in vivo) Attenuates inflammation; mechanism may involve targeting MD2 [1]. Information not specified in search results.

Detailed Experimental Protocols

Protocol 1: Anti-Inflammatory Assessment in Macrophages

This protocol is adapted from studies investigating the effect of hesperetin and its derivatives on LPS-induced inflammation in RAW 264.7 macrophages [2] [3].

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Compound Preparation:
    • Prepare a stock solution of hesperetin or its derivative in DMSO.
    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 10-50 µM for specific active derivatives [3]). Ensure the final concentration of DMSO is low (e.g., <0.1%) and include a vehicle control.
  • Inflammation Induction and Treatment:
    • Seed cells in multi-well plates and allow to adhere overnight.
    • Pre-treat cells with the hesperetin solution for a specified time (e.g., 1-2 hours).
    • Co-stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a further 12-24 hours.
  • Downstream Analysis:
    • NO Production: Measure nitrite accumulation in the culture supernatant using the Griess reagent.
    • Cytokine Analysis: Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6) in the supernatant via ELISA.
    • Protein Analysis: Evaluate expression of proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-ERK, p-JNK, NF-κB p65) via Western blot [2].
Protocol 2: Cytotoxicity and Anti-Proliferative Assay in Cancer Cells

This protocol is based on research into hesperetin's anticancer effects on various human cancer cell lines [1].

  • Cell Seeding: Seed target cancer cells (e.g., gastric, lung, breast) in a 96-well plate at a density ensuring linear growth throughout the experiment.
  • Compound Treatment:
    • After cell adhesion, treat with a concentration gradient of hesperetin (e.g., 0, 20, 40, 60, 80, 100 µM) for 24-72 hours.
    • Include a vehicle control (DMSO) and a blank control (medium only).
  • Viability Assessment:
    • At the end of the treatment period, assess cell viability using an MTT assay.
    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC₅₀ value.

Formulation Strategies to Overcome Solubility

Hesperetin has poor aqueous solubility and low bioavailability, which is a major challenge for cell culture and therapeutic applications [4] [1]. The following advanced formulation strategies have been successfully employed to enhance its delivery and effectiveness:

  • Nano-Formulations: Encapsulation in PLGA nanoparticles has been shown to significantly improve solubility, sustain release, and enhance antimicrobial activity compared to free hesperetin [5]. Chitosan-based nanoparticles also improve its anticancer efficacy [1].
  • Lipid-Based Systems: Ethosomal carriers and other lipid-based systems are effective for transdermal delivery and can achieve high encapsulation efficiency, improving stability and permeation [6].
  • Complexation: Forming complexes with compounds like cyclodextrins or phospholipids can markedly increase water solubility and oral absorption [1].

Mechanism of Action and Workflow

The diagrams below illustrate the key signaling pathways and a general experimental workflow for studying hesperetin in cell culture.

G LPS LPS NFkB NF-κB pathway LPS->NFkB Activates MAPK MAPK pathway LPS->MAPK Activates Hesperetin Hesperetin Hesperetin->NFkB Inhibits Hesperetin->MAPK Inhibits InflamCytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->InflamCytokines NO Nitric Oxide (NO) NFkB->NO MAPK->InflamCytokines

Hesperetin inhibits key pro-inflammatory signaling pathways.

G cluster_analysis Analysis Methods Start Select Cell Model & Assay Prep Prepare Hesperetin Stock (DMSO Solution or Nanoparticles) Start->Prep Treat Treat Cells (Consider pre-treatment before stimulus) Prep->Treat Analyze Downstream Analysis Treat->Analyze A1 Cell Viability (MTT) Analyze->A1 A2 Cytokine ELISA Analyze->A2 A3 Western Blot Analyze->A3 A4 qPCR / Griess Assay Analyze->A4

General workflow for hesperetin cell culture experiments.

Key Considerations for Researchers

  • Confirm Compound Identity: The studies referenced here pertain to the natural flavonoid hesperetin (and its glycoside, hesperidin). Researchers must confirm they are using the correct compound for their experimental goals.
  • Address Solubility Challenges: Plan for solubility issues by using high-quality DMSO and consider advanced delivery systems like nanoparticles for more reliable results, especially at higher concentrations [5] [4] [1].
  • Include Proper Controls: Experimental designs must include vehicle controls (e.g., DMSO at the same dilution as treated groups) and positive controls relevant to the biological effect being measured (e.g., a known anti-inflammatory drug for inflammation assays).

References

Hesperadin concentration for Aurora B inhibition in HeLa cells

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin Application Notes & Protocols

This compound is a potent, ATP-competitive small-molecule inhibitor specifically designed against the ATP-binding site of Aurora B kinase [1]. It is a valuable tool in cell cycle research for inducing polyploidy and studying cytokinesis failure.

Quantitative Data on this compound Activity

The table below summarizes the key inhibitory concentrations ( [2]) and the effects of this compound treatment on HeLa cells ( [1]).

Parameter Reported Value / Observation Context / Assay
Aurora B Kinase IC₅₀ 250 nM In vitro kinase assay
Histone H3 (Ser10) Phosphorylation IC₅₀ 40 nM HeLa cell-based assay
Cellular Phenotype Polyploidy (up to 32C DNA content) Flow cytometry of treated HeLa cells
Effect on Cell Proliferation Inhibition without stopping growth, leading to enlarged, lobed nuclei Observation in HeLa cells
Experimental Protocol for Aurora B Inhibition in HeLa Cells

This section provides a detailed workflow for using this compound in HeLa cell experiments.

1. Compound Preparation

  • Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration primary stock (e.g., ≥25.85 mg/mL, which is roughly 50 mM). For aqueous-insoluble compounds, dilute with DMSO and avoid buffers [2].
  • Working Solution: Dilute the stock solution with DMSO to create a working solution. Ensure the final DMSO concentration in cell culture media is ≤0.1% (v/v) to avoid solvent toxicity [2].
  • Storage: Store the solid material at -20°C. Prepare dissolved compound solutions fresh for best results, or aliquot and freeze them to avoid freeze-thaw cycles [2].

2. Cell Culture and Treatment

  • Cell Seeding: Plate HeLa cells at 60-70% confluence 12–18 hours before treatment to allow them to adhere and resume cycling [2].
  • Treatment: Add this compound from the working solution directly to the culture medium to achieve the desired final concentration.
    • Use 40 nM this compound for specific inhibition of Histone H3 phosphorylation [2].
    • Use 250 nM this compound for broad Aurora B inhibition and to observe phenotypes like polyploidy [2].
  • Controls: Always include a vehicle control (e.g., medium with 0.1% DMSO) for comparison [2].

3. Key Assays and Readouts

  • Western Blot/Immunofluorescence: After 2–8 hours of treatment, harvest cells and analyze lysates or fixed cells using antibodies against phospho-Histone H3 (Ser10) to confirm Aurora B inhibition. Other mitotic markers can also be examined [2].
  • Flow Cytometry: Analyze fixed and stained cells for DNA content to quantify the induction of polyploidy (e.g., 4N, 8N, or higher DNA content) after 16-24 hours of treatment [1] [2].
  • Microscopy: Use phase-contrast or fluorescence microscopy (e.g., with nuclear stains like Propidium Iodide or DAPI) to visualize morphological changes such as enlarged and lobed nuclei, which indicate cytokinesis failure [1] [2].

Mechanism of Action and Signaling Pathway

The following diagram illustrates how this compound treatment leads to polyploidy in HeLa cells by disrupting the Aurora B signaling pathway.

hesperadin_mechanism This compound This compound Application AuroraB Aurora B Kinase (Active) This compound->AuroraB Inhibits HistoneH3 Histone H3 (Unphosphorylated) AuroraB->HistoneH3 No Phosphorylation pHistoneH3 Histone H3 (pSer10) AuroraB->pHistoneH3 Phosphorylates Cytokinesis Successful Cytokinesis AuroraB->Cytokinesis Regulates ChromosomeAlign Correct Chromosome Alignment & Segregation HistoneH3->ChromosomeAlign Misalignment pHistoneH3->ChromosomeAlign Promotes ChromosomeAlign->Cytokinesis Enables Polyploidy Polyploid HeLa Cell (Enlarged, Lobed Nucleus) ChromosomeAlign->Polyploidy Cytokinesis Failure Cytokinesis->Polyploidy Blocked Leads To

This compound-Induced Polyploidy Pathway in HeLa Cells

The diagram shows that this compound inhibits Aurora B kinase activity. This prevents the phosphorylation of Histone H3 on Serine 10, a key mitotic marker. Consequently, chromosomes fail to align and segregate correctly, ultimately leading to the failure of cytokinesis. The cell cannot divide, but continues to grow and replicate its DNA, resulting in a polyploid state with a single, enlarged, and often lobed nucleus [1] [2].

Experimental Workflow Visualization

The diagram below outlines the key steps for treating HeLa cells with this compound and conducting subsequent analyses.

experimental_workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Incubation cluster_analysis Analysis (Post-Incubation) Compound Compound Prep (DMSO Stock) Treatment Add this compound (40-250 nM) Compound->Treatment Cells Seed HeLa Cells (60-70% Confluence) Cells->Treatment Incubate Incubate (2-72 h, depending on assay) Treatment->Incubate Western Western Blot / IF (pH3 Ser10) Incubate->Western Flow Flow Cytometry (DNA Content) Incubate->Flow Micro Microscopy (Nuclear Morphology) Incubate->Micro

This compound Treatment and Analysis Workflow

Advanced Applications & Troubleshooting

  • Advanced Applications: this compound can be combined with spindle poisons (e.g., nocodazole) to dissect the Spindle Assembly Checkpoint (SAC), helping to differentiate between checkpoint initiation and resolution mechanisms [2].
  • Troubleshooting Tips:
    • Solubility: If the compound precipitates, gently warm and sonicate the solution. Always filter-sterilize before adding to cells [2].
    • Variable Response: Titrate the concentration (40-250 nM) and confirm inhibition by checking p-H3 (Ser10) levels, especially if using a new cell line [2].
    • Off-Target Effects: Maintain concentrations at or below 250 nM for optimal specificity. Higher concentrations (>1 µM) may affect Aurora A [2].

References

Hesperadin stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation and Storage

A properly prepared stock solution is crucial for achieving reproducible experimental results.

  • Reconstitution Protocol

    • Weighing: Allow the Hesperadin vial to warm to room temperature before opening to prevent condensation. Accurately weigh the desired mass of this compound powder.
    • Solvent Addition: Transfer the powder to a clean vial and add the required volume of anhydrous, cell culture-grade DMSO to achieve the target concentration [1] [2]. For example, to make a 10 mM stock solution, dissolve 5.17 mg of this compound in 1 mL of DMSO.
    • Mixing: Vortex the solution thoroughly until all solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath sonicator to aid dissolution [2].
  • Aliquoting and Storage

    • Aliquoting: Immediately upon dissolution, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and exposure to moisture [2].
    • Storage Conditions: Store the aliquots at -20°C or -80°C [1] [2]. Under these conditions, the solution is typically stable for 1 to 2 years [1].
    • Handling: Always thaw aliquots at room temperature and centrifuge briefly before use to ensure the solution is homogenous and no liquid is lost on the tube cap. For day-to-day experiments, some suppliers indicate that a 10 mM solution in DMSO can be shipped and stored at room temperature, but long-term storage should be at -20°C [3].

Important Handling Notes

  • Solubility Limitations: this compound is insoluble in water or ethanol [3]. Any aqueous working solutions must be prepared by diluting the DMSO stock directly into the cell culture medium. Note that final DMSO concentrations in cell culture should generally be kept below 0.1-0.5% to avoid cytotoxicity.
  • Stability: While the powder is stable at room temperature, the DMSO solution is hygroscopic. Protect it from light and moisture to prevent degradation [2].
  • Safety: this compound is for research use only and is not for human or veterinary use [1] [3].

Experimental Use in Cell-Based Assays

The table below outlines typical working concentrations and conditions for using this compound in cell culture experiments.

Application Working Concentration Incubation Time Key Readouts
General Aurora B Inhibition 50 - 500 nM [2] 2 - 24 hours [2] Inhibition of histone H3 phosphorylation (Ser10) [3] [2]
Mitotic Phenotype & SAC Disruption 100 - 250 nM [2] 2 - 6 hours [2] Chromosome misalignment, failed cytokinesis, polyploidization [3] [2]
Strong Polyploidization Up to 500 nM [2] 12 - 24 hours [2] DNA content up to 32C (flow cytometry), enlarged and lobed nuclei [2]

The following diagram illustrates the typical experimental workflow for using this compound in cell-based assays, from preparation to analysis.

Start Start this compound Experiment Prep Stock Solution Prep. - Dissolve in DMSO to 10-100 mM - Aliquot and store at -20°C/-80°C Start->Prep CellWork Cell Culture & Treatment - Select cell line (e.g., HeLa) - Add this compound (50-500 nM) - Incubate (2-24 h) Prep->CellWork Analysis Analysis & Readout CellWork->Analysis IF Immunofluorescence - p-Histone H3 (Ser10) Analysis->IF Fixation FCM Flow Cytometry - DNA content for polyploidy Analysis->FCM Harvesting Imaging Live/Phase-Contrast Imaging - Chromosome alignment - Nuclear morphology Analysis->Imaging Live Cells End Data Interpretation IF->End FCM->End Imaging->End

Troubleshooting Guide

  • Problem: Incomplete dissolution in DMSO.
    • Solution: Apply gentle warming (<37°C) and brief ultrasonic agitation [2].
  • Problem: Precipitation in aqueous cell culture media.
    • Solution: This is expected due to this compound's water insolubility [3]. Ensure the DMSO stock is thoroughly mixed before dilution and vortex the culture medium immediately after adding the compound. Keeping the final DMSO concentration as low as possible can help.
  • Problem: Variable cellular phenotypes or incomplete inhibition.
    • Solution: Titrate the this compound concentration (e.g., 50-500 nM) for your specific cell line, as sensitivity can vary [2]. Using synchronized cell populations can also enhance reproducibility [2].

References

Hesperidin vs. Hesperadin: A Critical Distinction

Author: Smolecule Technical Support Team. Date: February 2026

Your query mentions "Hesperadin," but the search results primarily detail studies on a compound called Hesperidin. It is crucial to understand that Hesperidin and this compound are two distinct compounds with different properties and origins:

Feature Hesperidin This compound
Type Natural flavonoid (flavanone glycoside) found abundantly in citrus fruits [1] [2] Synthetic small-molecule kinase inhibitor [3]
Primary Targets Broad-spectrum; modulates inflammation, oxidative stress, and apoptosis pathways (e.g., PI3K/Akt, Bax/Bcl-2) [1] [2] Aurora B kinase and CaMKII-δ [3]
Reported Potency Micromolar (µM) range [4] Nanomolar (nM) range [3]

The following protocols and data are based on research concerning Hesperidin. The search results did not yield a detailed cytotoxicity assay protocol specifically for this compound.


Application Notes: Hesperidin in Combination Cancer Therapy

Objective: To evaluate the cytotoxic, pro-apoptotic, and chemosensitizing effects of Hesperidin, both alone and in combination with Cisplatin, on human cancer cell lines in vitro.

Key Experimental Findings and Quantitative Data

Table 1: Summary of Cytotoxic and Pro-Apoptotic Effects of Hesperidin in A431 Cells [4]

Assay Key Findings (48h treatment) Significance vs. Control

| Cell Viability (MTT) | Hesperidin (200 µM) reduced viability to 34.8%. Combination with Cisplatin reduced viability to 21.7%. | p < 0.01 p < 0.001 | | Apoptosis (Annexin V/PI) | Hesperidin (200 µM) induced 32.5% early and 29.4% late apoptosis. Combination treatment showed the highest apoptotic ratio. | p < 0.05 p < 0.001 | | Caspase-3/7 Activity | Significant increase with Hesperidin alone. Highest activation observed in the combination group. | p < 0.01 p < 0.001 | | Gene Expression (RT-qPCR) | Upregulation of Bax and Caspase-3/7; downregulation of Survivin. | p < 0.01, p < 0.05, p < 0.01 |

Table 2: this compound Synergy with Cisplatin in Gastric Cancer Cells [3]

Parameter This compound Monotherapy This compound + Cisplatin
IC₅₀ (Proliferation) Markedly suppressed GC cell proliferation in a dose-dependent manner. Markedly reduced the IC₅₀ of cisplatin.
ROS Levels Induced ROS generation. Markedly increased ROS accumulation.
Apoptosis Induced mitochondrial apoptosis. Potentiated apoptotic cell death.
Key Mechanism - NOX1-dependent oxidative stress pathway.
Detailed Experimental Protocols

1. Cell Viability and Cytotoxicity Assay (MTT) * Purpose: To determine the reduction in cell viability and calculate the half-maximal inhibitory concentration (IC₅₀) of Hesperidin and Cisplatin. * Materials: Cell line (e.g., A431 human epidermoid carcinoma), Hesperidin, Cisplatin, MTT reagent, DMSO, microplate reader [4]. * Procedure: 1. Seed cells in a 96-well plate and culture until 70-80% confluent. 2. Treat with a concentration gradient of Hesperidin (e.g., 0-200 µM) and Cisplatin (e.g., 0-50 µM), alone and in combination, for 24-48 hours. 3. Add MTT solution to each well and incubate for 2-4 hours at 37°C. 4. Carefully remove the medium and dissolve the formed formazan crystals in DMSO. 5. Measure the absorbance at a wavelength of 570 nm using a microplate reader. 6. Calculate cell viability percentage and determine IC₅₀ values using appropriate statistical software.

2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining * Purpose: To quantify the percentage of cells undergoing early and late apoptosis. * Materials: Annexin V-FITC apoptosis detection kit, flow cytometer [4]. * Procedure: 1. Harvest treated and control cells by trypsinization. 2. Wash cells twice with cold PBS and resuspend in 1X Binding Buffer. 3. Stain cells with Annexin V-FITC and PI for 15-20 minutes in the dark at room temperature. 4. Analyze the cells immediately using a flow cytometer. Distinguish populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Caspase-3/7 Activity Assay * Purpose: To measure the activation of executioner caspases, a hallmark of apoptosis. * Materials: Caspase-3/7 activity assay kit (luminescent or fluorescent), microplate reader [4]. * Procedure: 1. Lyse treated and control cells using the provided lysis buffer. 2. Incubate the cell lysate with a caspase-specific substrate, which emits light or fluorescence upon cleavage. 3. Measure the luminescence or fluorescence intensity with a microplate reader. Increased signal in treated samples indicates higher caspase activity.

4. Gene Expression Analysis by RT-qPCR * Purpose: To investigate changes in the expression of apoptosis-related genes (e.g., Bax, Caspase-3, Survivin). * Materials: RNA extraction kit, reverse transcription kit, SYBR Green qPCR master mix, real-time PCR system [4]. * Procedure: 1. Extract total RNA from treated and control cells. 2. Synthesize cDNA using a reverse transcriptase enzyme. 3. Prepare qPCR reactions with gene-specific primers and SYBR Green master mix. 4. Run the PCR and analyze the data using the comparative Ct (ΔΔCt) method to determine fold changes in gene expression relative to a housekeeping gene (e.g., GAPDH).

Mechanism of Action: Signaling Pathways

The diagram below illustrates the key molecular mechanisms by which Hesperidin exerts its anticancer effects, based on the findings from the cited studies.

Hesperidin_Mechanism cluster_intrinsic Intrinsic Apoptosis Pathway cluster_oxidative Oxidative Stress & Other Pathways Hesperidin Hesperidin Bax_Up ↑ Bax (Pro-apoptotic) Hesperidin->Bax_Up Survivin_Down ↓ Survivin (Anti-apoptotic Protein) Hesperidin->Survivin_Down ROS ROS Generation Hesperidin->ROS ER_Stress Endoplasmic Reticulum Stress Hesperidin->ER_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 or G2/M Phase) Hesperidin->Cell_Cycle_Arrest PI3K_Akt_Down Inhibition of PI3K/Akt Pathway Hesperidin->PI3K_Akt_Down Bcl2_Down ↓ Bcl-2 (Anti-apoptotic) Bax_Up->Bcl2_Down MMP_Loss Loss of Mitochondrial Membrane Potential Bcl2_Down->MMP_Loss CytoC_Release Cytochrome c Release MMP_Loss->CytoC_Release Caspase_Activation Caspase-9 & Caspase-3/7 Activation CytoC_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Survivin_Down->Apoptosis ROS->Bax_Up ROS->MMP_Loss NOX1_Up ↑ NOX1 (via this compound) NOX1_Up->ROS ER_Stress->Caspase_Activation PI3K_Akt_Down->Bcl2_Down

Conclusion and Future Directions

The experimental data and protocols outlined demonstrate that Hesperidin is a promising natural compound with significant cytotoxic and pro-apoptotic activity against various cancer cell lines. Its ability to synergize with conventional chemotherapeutics like Cisplatin suggests potential as an adjunct therapy to enhance efficacy and potentially reduce side effects.

Future research should focus on:

  • Transitioning these findings to in vivo models to validate efficacy and safety in a whole-organism context.
  • Conducting more detailed pharmacokinetic and pharmacodynamic studies.
  • Exploring the specific molecular pathways, such as the NOX1-mediated oxidative stress pathway, in greater depth.

References

Hesperadin kinase assay protocol IC50 determination

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin Kinase Inhibition Profile

This compound is a potent, cell-permeable inhibitor of several kinases. The table below summarizes its key reported inhibitory concentrations (IC50) from cell-free assays.

Target Kinase Reported IC50 (nM) Assay Type Reference
Aurora B (human) 250 nM Cell-free kinase assay [1]
TbAUK1 (Trypanosoma brucei) 40 nM Cell-free kinase assay [1]
MST4 (human) ~100 nM TR-FRET kinase assay [2]
Other Kinases (AMPK, Lck, etc.) Reduced activity at 1 μM Cell-free kinase assay [1]

> Important Note on Specificity: While initially characterized as an Aurora B inhibitor, this compound demonstrates nanomolar potency against MST4 and can markedly reduce the activity of other kinases at higher concentrations (1 μM) [2] [1]. This polypharmacology should be considered when interpreting experimental results.

Experimental Protocols for IC50 Determination

Here are detailed protocols for determining the IC50 of this compound in biochemical and cellular contexts.

Protocol 1: Biochemical TR-FRET Kinase Assay for MST4

This protocol, adapted from a study identifying this compound as a potent MST4 inhibitor, uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [2].

  • Key Reagents:

    • Recombinant MST4 kinase (e.g., Carna Biosciences #07-119)
    • ULight-labeled PKC substrate (PerkinElmer #TRF0108)
    • LANCE Eu-anti-PKC antibody (PerkinElmer #TRF0207)
    • ATP (Sigma Aldrich #A26209)
    • This compound (SelleckChem), prepared as a serial dilution in DMSO (final DMSO ≤0.5%)
    • 1x Kinase Buffer: 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl₂, 1 M DTT, 0.1% Tween-20
  • Procedure:

    • Prepare Reaction Mixture: In a white 384-well plate, add the following in sequence to each well:
      • 2 µL of serially diluted this compound solution.
      • 4 µL of MST4 enzyme solution (final concentration 1.5 nM).
      • 2 µL of ULight-PKC substrate solution (final concentration 50 nM).
      • 2 µL of ATP solution (final concentration 17 µM) to initiate the reaction.
    • Incubate: Incubate the reaction plate for 1 hour at 25°C.
    • Stop and Detect: Halt the reaction by adding 5 µL of 10 mM EDTA in LANCE detection buffer. Then, add 5 µL of LANCE Eu-anti-PKC antibody (final concentration 2 nM) and incubate in the dark for 1 hour.
    • Read Plate: Measure the TR-FRET signal using a compatible plate reader (e.g., PerkinElmer Envision 2104) with excitation at 340 nm and emission at 615 nm and 665 nm.
    • Data Analysis: Calculate the emission ratio (665 nm/615 nm) for each inhibitor concentration. Plot the log of the inhibitor concentration versus the percentage of activity and fit the data using a nonlinear regression (log inhibitor vs. response) model to determine the IC50 value [2].
Protocol 2: Cellular IC50 Determination Using MTT Assay

This general protocol for determining a drug's IC50 on adherent cells using the MTT viability assay can be applied to this compound [3].

  • Key Reagents:

    • Cell line of interest (e.g., HeLa, LβT2)
    • This compound, prepared as a 2.56 mg/mL stock in DMSO, followed by serial dilutions in culture medium.
    • MTT solution (5 mg/mL in PBS, stored at 4°C protected from light)
    • Dimethyl sulfoxide (DMSO)
  • Procedure:

    • Seed Cells: Harvest logarithmic-phase cells and prepare a single-cell suspension. Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate. Incubate at 37°C in 5% CO₂ until cells adhere.
    • Treat with Drug: Add 100 µL of this compound at a series of gradient concentrations to the wells. Include a solvent control (DMSO at the same concentration as in drug treatments) and a positive control. Use at least three replicates per concentration.
    • Incubate: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).
    • Add MTT: Add 20 µL of MTT solution (5 mg/mL) to each well. Return the plate to the incubator for 4 hours.
    • Dissolve Formazan: Carefully aspirate the culture medium from the wells. Add 150 µL of DMSO to each well and place the plate on a shaker for 10 minutes to fully dissolve the formed formazan crystals.
    • Measure Absorbance: Read the absorbance of each well at 490 nm using a microplate reader.
    • Calculate IC50: Calculate the percentage of cell viability for each drug concentration relative to the control wells. The IC50 can be determined using a curve-fitting model (e.g., log inhibitor vs. response -- variable slope) in software such as GraphPad Prism [3].

Experimental Workflow Diagrams

The following diagrams outline the logical flow for the key protocols described above.

G This compound MST4 TR-FRET Kinase Assay Workflow start Prepare this compound serial dilution in kinase buffer step1 Add reagents to 384-well plate (Enzyme, Substrate, Inhibitor) start->step1 step2 Initiate reaction with ATP addition step1->step2 step3 Incubate for 1 hour at 25°C step2->step3 step4 Stop reaction with EDTA step3->step4 step5 Add detection antibody step4->step5 step6 Incubate in dark for 1 hour step5->step6 step7 Read TR-FRET signal (Ex: 340nm, Em: 615/665nm) step6->step7 step8 Calculate 665/615 nm emission ratio step7->step8 step9 Fit data to nonlinear regression model to determine IC50 step8->step9

G Cellular IC50 Determination via MTT Assay cluster_day1 Day 1 cluster_day2 Day 2 a1 Seed cells in 96-well plate a2 Incubate until cells adhere a1->a2 a3 Add this compound serial dilutions a2->a3 b1 Add MTT solution to each well a3->b1 b2 Incubate for 4 hours b1->b2 b3 Aspirate medium, add DMSO b2->b3 b4 Shake to dissolve formazan crystals b3->b4 b5 Measure absorbance at 490 nm b4->b5 b6 Calculate cell viability and determine IC50 b5->b6

Critical Technical Notes

  • DMSO Sensitivity: Final DMSO concentration in assays should typically not exceed 0.5%, and a vehicle control with the same DMSO concentration must be included [2] [3].
  • MTT Handling: MTT solution should be prepared fresh or stored protected from light at -20°C; it should not be used if it has turned gray-green [3].
  • Assay Validation: For kinase assays, include controls to measure background signal (no enzyme) and maximum activity (no inhibitor) to ensure robust Z' factor values for high-quality screening [4] [5].

References

Comprehensive Application Notes and Protocols: In Vitro Evaluation of Hesperadin Antitumor Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hesperadin and Its Antitumor Potential

This compound is a potent small-molecule inhibitor belonging to the indolinone class, initially designed against the ATP-binding site of Aurora kinases. This compound has demonstrated significant antitumor activity at nanomolar concentrations across various cancer types, including pancreatic, gastric, and cervical cancers. This compound primarily functions through dual kinase inhibition, targeting both Aurora B kinase and calcium/calmodulin-dependent protein kinase II-δ (CaMKII-δ), which enables it to simultaneously exert antitumor effects while potentially mitigating chemotherapy-associated cardiotoxicity [1]. The molecular structure of this compound features a 3-(anilinoarylmethylene)-2-oxindole core, with specific analogues containing amide groups that enhance stability and activity through additional hydrogen bonding capabilities [2].

The antiproliferative efficacy of this compound stems from its ability to disrupt mitotic progression through Aurora B inhibition, leading to chromosomal missegregation and polyploidy. Additionally, this compound triggers mitochondrial apoptosis pathways through ROS-mediated mechanisms and modulates critical stress response pathways involving ATF4 and GADD45A [3]. Recent investigations have explored this compound's potential as a chemosensitizer, particularly with cisplatin, demonstrating synergistic effects in gastric cancer models through NOX1-dependent oxidative stress pathways [1]. These multifaceted mechanisms position this compound as a promising candidate for targeted cancer therapy and combination treatment strategies.

Experimental Models and Cell Culture Conditions

Selection of Cancer Cell Lines

This compound's antitumor activity has been evaluated across diverse cancer types, providing researchers with validated in vitro models for specific cancer contexts. For pancreatic cancer studies, multiple cell lines and patient-derived tumor organoids have shown sensitivity to this compound at nanomolar concentrations [3]. In gastric cancer research, the AGS and HGC-27 cell lines have demonstrated reliable responsiveness, with documented IC₅₀ values in proliferation assays [1]. For cervical cancer investigations, HeLa cells have been extensively used, showing characteristic polyploidy induction following this compound treatment [2]. Additional models include osteosarcoma (U2OS) and various other cancer cell types that may be selected based on research objectives.

Cell Culture Protocols
  • Maintenance Conditions: Culture cells in appropriate medium (RPMI-1640 or DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified 5% CO₂ atmosphere [2] [1].
  • Passaging Procedures: Subculture cells at 80-90% confluence using standard trypsinization protocols, maintaining exponential growth phase for all experiments.
  • Cryopreservation: Preserve early-passage stocks in culture medium containing 10% DMSO, storing in liquid nitrogen vapor phase for long-term conservation.
  • Quality Control: Regularly authenticate cell lines through STR profiling and routinely test for mycoplasma contamination to ensure experimental reproducibility.

Table 1: Recommended Cancer Cell Lines for this compound Testing

Cancer Type Cell Line Options Key Characteristics Culture Medium
Pancreatic Cancer MIA PaCa-2, PANC-1, Patient-derived organoids High metastatic potential, KRAS mutations DMEM + 10% FBS
Gastric Cancer AGS, HGC-27 Epithelial morphology, p53 mutations RPMI-1640 or DMEM + 10% FBS
Cervical Cancer HeLa HPV-positive, rapid division RPMI-1640 + 10% FBS
Osteosarcoma U2OS Epithelial-like, p53 wild-type RPMI-1640 + 10% FBS
Oral Squamous Cell Carcinoma HN6, HN15 High invasive capacity DMEM + 10% FBS

Antiproliferation and Cytotoxicity Assays

Cell Viability Assessment (CCK-8/MTS Assay)

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for determining cell viability and proliferation following this compound treatment. This assay measures the metabolic activity of cells through the reduction of WST-8 to formazan by cellular dehydrogenases.

Protocol Steps:

  • Cell Seeding: Plate cells in 96-well plates at optimal density (e.g., 6,000 cells/well for gastric cancer lines, 1,500 cells/well for HeLa) in complete medium and allow to adhere for 24 hours [2] [1].
  • Compound Treatment: Prepare this compound stock solution in DMSO (typically 10 mM) and serially dilute in culture medium to achieve final concentrations ranging from 0-90 nM for dose-response studies. Include vehicle controls with equivalent DMSO concentration (typically ≤0.1%).
  • Incubation: Treat cells for 24-72 hours based on experimental objectives, maintaining standard culture conditions (37°C, 5% CO₂).
  • Viability Measurement: Add CCK-8 reagent (10 μL per 100 μL medium) and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader, with reference wavelength at 650 nm.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using nonlinear regression analysis of dose-response curves.
Clonogenic Survival Assay

The clonogenic assay evaluates long-term reproductive viability after this compound treatment, measuring the ability of single cells to form colonies following drug exposure.

Protocol Steps:

  • Cell Preparation: Seed cells at low density (200-1,000 cells/well in 6-well plates) to allow isolated colony formation.
  • Drug Exposure: Treat cells with this compound at desired concentrations for 24-48 hours, then remove drug-containing medium and replace with fresh complete medium.
  • Colony Development: Incubate cells for 7-14 days, until visible colonies develop (typically >50 cells/colony).
  • Staining and Quantification: Fix colonies with methanol or formaldehyde (10-30 minutes), stain with crystal violet (0.5% w/v) or Giemsa, and count colonies manually or using automated colony counters.
  • Analysis: Calculate surviving fraction relative to plating efficiency of untreated controls.

Table 2: this compound Antiproliferative Activity Across Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Treatment Duration Assay Type Reference
AGS Gastric ~30 nM 48 hours CCK-8 [1]
HGC-27 Gastric ~40 nM 48 hours CCK-8 [1]
HeLa Cervical 35-43 nM 48 hours Cell counting [2]
Pancreatic lines Pancreatic Nanomolar range 48-72 hours Multiple assays [3]
U2OS Osteosarcoma 106 μM (Hesperidin) 48 hours MTS [4]

Cell Death Analysis Protocols

Apoptosis Detection by Annexin V/PI Staining

Annexin V/Propidium iodide (PI) staining distinguishes between early apoptotic, late apoptotic, and necrotic cell populations based on phosphatidylserine externalization and membrane integrity.

Protocol Steps:

  • Cell Treatment: Treat cells with this compound at relevant concentrations (IC₅₀ and multiples thereof) for 24-48 hours. Include positive control (e.g., 1 μM staurosporine) and vehicle control.
  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1× binding buffer at 1×10⁶ cells/mL.
  • Staining: Incubate cell suspension with Annexin V-FITC (typically 5 μL per test) and PI (5 μL per test) for 15-20 minutes at room temperature in the dark.
  • Flow Cytometry: Analyze samples within 1 hour using flow cytometry with appropriate fluorescence channels (FITC: Ex/Em 488/530 nm; PI: Ex/Em 535/617 nm).
  • Data Interpretation: Quantify cell populations as follows: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic).
Mitochondrial Membrane Potential Assessment (JC-1 Staining)

The JC-1 assay detects changes in mitochondrial membrane potential (ΔΨm), an early indicator of mitochondrial apoptosis pathway activation.

Protocol Steps:

  • Cell Treatment: Culture cells on coverslips or in multi-well plates and treat with this compound for appropriate durations.
  • Staining: Incubate cells with JC-1 dye (2-5 μM) in serum-free medium for 20-30 minutes at 37°C.
  • Washing: Rinse twice with warm PBS or JC-1 staining buffer to remove excess dye.
  • Analysis: Analyze immediately by fluorescence microscopy or flow cytometry, detecting both J-aggregates (red fluorescence, ~590 nm emission) and J-monomers (green fluorescence, ~529 nm emission).
  • Interpretation: Calculate red/green fluorescence ratio, with decreased ratio indicating mitochondrial depolarization.
Caspase Activity Assays

Caspase activation represents a committed step in apoptosis execution and can be measured through multiple approaches:

  • Caspase-Glo Assay: Add Caspase-Glo 3/7, 8, or 9 reagent directly to cells in white-walled plates, incubate for 30-60 minutes, and measure luminescence.
  • Western Blot Analysis: Detect caspase cleavage (e.g., pro-caspase-3 to cleaved caspase-3) and PARP cleavage using specific antibodies.
  • Fluorometric Assays: Use caspase-specific fluorogenic substrates (e.g., DEVD-AFC for caspase-3) in cell lysates and measure fluorescence liberation over time.

Mechanistic Studies and Signaling Pathways

Cell Cycle Analysis by Flow Cytometry

This compound induces cell cycle perturbations through Aurora B inhibition, leading to polyploidy and mitotic defects.

Protocol Steps:

  • Cell Treatment and Fixation: Treat cells with this compound for 16-24 hours, harvest by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours.
  • Staining: Centrifuge fixed cells, resuspend in staining solution containing PI (50 μg/mL) and RNase A (100 μg/mL), and incubate for 30 minutes at 37°C in the dark.
  • Flow Cytometry: Analyze DNA content using flow cytometry with excitation at 488 nm and emission detection at >570 nm.
  • Data Analysis: Determine cell cycle distribution using appropriate software, noting the emergence of polyploid populations (>4N DNA content) characteristic of Aurora B inhibition.
Western Blot Analysis of Key Signaling Pathways

Protein expression changes in response to this compound treatment provide insights into its mechanisms of action.

Protocol Steps:

  • Protein Extraction: Harvest cells after this compound treatment, lyse in RIPA buffer supplemented with protease and phosphatase inhibitors, and quantify protein concentration.
  • Electrophoresis: Separate proteins (20-40 μg per lane) by SDS-PAGE (8-15% gels depending on target protein size) and transfer to PVDF membranes.
  • Blocking and Antibody Incubation: Block membranes with 5% non-fat milk or BSA, then incubate with primary antibodies against targets of interest (e.g., p-Histone H3 Ser10, Aurora B, ATF4, GADD45A, NOX1, cleaved caspases) overnight at 4°C.
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies, develop using enhanced chemiluminescence, and image with digital documentation system.
  • Normalization: Probe membranes for housekeeping proteins (β-actin, GAPDH, tubulin) to ensure equal loading.

The following diagram illustrates the primary molecular mechanisms and signaling pathways through which this compound exerts its antitumor effects:

G cluster_targets Primary Molecular Targets cluster_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Antitumor Outcomes This compound This compound AuroraB Aurora B Kinase This compound->AuroraB CaMKII CaMKII-δ This compound->CaMKII MitoticDisruption Mitotic Disruption (Chromosome misalignment, Polyploidy induction) AuroraB->MitoticDisruption OxidativeStress ROS Generation (Mitochondrial dysfunction) CaMKII->OxidativeStress ATF4_GADD45A ATF4/GADD45A Axis Activation MitoticDisruption->ATF4_GADD45A GrowthInhibition Growth Inhibition MitoticDisruption->GrowthInhibition ERStress Endoplasmic Reticulum Stress OxidativeStress->ERStress NOX1 NOX1-Dependent Oxidative Stress OxidativeStress->NOX1 ERStress->ATF4_GADD45A MitochondrialApoptosis Mitochondrial Apoptosis (Bax/Bcl-2 imbalance, Caspase activation) ATF4_GADD45A->MitochondrialApoptosis NOX1->MitochondrialApoptosis ChemoSensitization Chemosensitization (Enhanced cisplatin efficacy) NOX1->ChemoSensitization Apoptosis Apoptotic Cell Death MitochondrialApoptosis->Apoptosis Apoptosis->GrowthInhibition

Diagram 1: this compound molecular mechanisms and signaling pathways in cancer cells. This compound primarily targets Aurora B kinase and CaMKII-δ, leading to mitotic disruption, oxidative stress, and ER stress, which converge on apoptotic pathways through ATF4/GADD45A axis activation and NOX1-dependent mechanisms.

RNA Sequencing and Transcriptomic Analysis

Global gene expression profiling provides unbiased insights into this compound's mechanisms and potential biomarkers of response.

Protocol Steps:

  • RNA Isolation: Extract high-quality total RNA from treated and control cells using TRIzol or column-based methods, ensuring RNA integrity number (RIN) >8.0.
  • Library Preparation: Construct sequencing libraries using poly-A selection or rRNA depletion approaches, with appropriate barcoding for multiplexing.
  • Sequencing: Perform sequencing on Illumina platform (minimum 30 million 150-bp paired-end reads per sample).
  • Bioinformatic Analysis: Process raw data through quality control, alignment to reference genome, quantification of gene expression, and identification of differentially expressed genes (DEGs) using thresholds such as |log₂FC|>1 and adjusted p-value <0.05.
  • Pathway Analysis: Conduct functional enrichment analysis (GO, KEGG, GSEA) to identify affected biological processes and signaling pathways.

Combination Therapy Assessment

This compound-Cisplatin Synergy Evaluation

The combination of this compound with cisplatin demonstrates synergistic effects in various cancer models, particularly in gastric cancer, through NOX1-dependent oxidative stress pathways [1].

Protocol Steps:

  • Experimental Design: Prepare a matrix of this compound and cisplatin concentrations (e.g., 8×8 design) covering IC₂₀ to IC₈₀ values for both drugs.
  • Treatment: Expose cells to single agents and combinations for 48 hours, maintaining constant molar ratios for fixed-ratio designs or varying independently for matrix designs.
  • Viability Assessment: Measure cell viability using CCK-8 or MTS assays as described in Section 3.1.
  • Synergy Analysis: Analyze data using multiple models:
    • Chou-Talalay Method: Calculate combination index (CI) where CI<1 indicates synergy, CI=1 indicates additivity, and CI>1 indicates antagonism.
    • Bliss Independence Model: Compare observed effect with expected effect assuming independent action.
    • Loewe Additivity Model: Assess deviations from expected additive effects.
  • Validation: Confirm synergistic interactions through apoptosis assays and mechanistic studies as described in Sections 4 and 5.

Table 3: this compound-Cisplatin Combination Effects in Cancer Models

Cancer Model This compound IC₅₀ Cisplatin IC₅₀ Combination Effect Key Mechanisms Reference
Gastric Cancer (AGS) ~30 nM ~20 μM Synergistic (CI<0.8) NOX1-dependent ROS, Enhanced DNA damage [1]
Osteosarcoma (U2OS) N/A 4.83 μM Enhanced efficacy Bax upregulation, Bcl-2 downregulation [4]
Cervical Cancer (HeLa) 35-43 nM N/A Additive/synergistic Polyploidy induction, Apoptosis [2]

Data Analysis and Reporting Standards

Quantification and Statistical Analysis

Robust statistical analysis is essential for reliable interpretation of this compound antitumor activity data:

  • Dose-Response Curves: Fit using four-parameter nonlinear regression (log(inhibitor) vs. response model) to determine IC₅₀ values with 95% confidence intervals.
  • Time-Course Experiments: Analyze using two-way ANOVA with appropriate post-hoc tests for multiple comparisons.
  • Combination Studies: Employ specialized software (CompuSyn, Combenefit) for synergy quantification across multiple models.
  • Experimental Replicates: Perform minimum of three independent biological replicates, each with technical triplicates.
  • Data Presentation: Report means ± standard deviation or standard error of the mean, with explicit indication of statistical significance (ns p≥0.05, *p<0.05, p<0.01, *p<0.001).
Reproducibility and Quality Control

Implement rigorous quality control measures to ensure experimental reproducibility:

  • Compound Validation: Verify this compound identity and purity through analytical methods (HPLC, MS), prepare fresh stock solutions, and monitor stability under storage conditions.
  • Assay Controls: Include appropriate controls in all experiments (vehicle, positive cytotoxicity, method-specific controls).
  • Instrument Calibration: Regularly calibrate laboratory equipment (microplate readers, flow cytometers, microscopes).
  • Data Transparency: Document all experimental parameters, including passage numbers, seeding densities, treatment durations, and analysis methods.

Conclusion and Research Applications

These comprehensive application notes and protocols provide researchers with standardized methods for evaluating the in vitro antitumor activity of this compound. The experimental approaches outlined encompass potency assessment, mechanism elucidation, and combination therapy evaluation, enabling systematic investigation of this promising therapeutic agent. The nanomolar potency of this compound against diverse cancer models, coupled with its dual kinase targeting and chemosensitization capabilities, positions it as a compelling candidate for further development. Particularly noteworthy is the demonstrated synergy with cisplatin in gastric cancer models, suggesting potential clinical applications for overcoming chemotherapy resistance. Researchers can adapt these validated protocols to specific cancer types and research objectives, contributing to the continued characterization of this compound's therapeutic potential and mechanistic underpinnings.

References

Comprehensive Application Notes and Protocols: Hesperadin-Mediated Cell Proliferation Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hesperadin

This compound is a potent, cell-permeable inhibitor of Aurora B kinase with an IC₅₀ of 250 nM in cell-free assays, while demonstrating markedly reduced activity against MKK1 in vivo [1]. This small molecule inhibitor belongs to the class of mitotic kinase inhibitors that has gained significant attention in both cancer research and parasitology due to its specific action on cell division processes. This compound exhibits a unique molecular profile, potently inhibiting Aurora B while also reducing the activity of several other kinases including AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK at higher concentrations [1]. The compound has been instrumental in elucidating mitotic mechanisms in diverse biological systems, from human cancer cells to apicomplexan parasites, making it a valuable tool for researchers investigating cell cycle regulation and proliferation control.

It is crucial to distinguish This compound from the similarly named flavonoid Hesperidin, which is a completely different compound derived from citrus fruits with distinct biological activities and mechanisms of action. While this compound specifically targets Aurora B kinase and disrupts mitotic progression, Hesperidin is a natural flavonoid with reported anticancer properties through different mechanisms including apoptosis induction and endoplasmic reticulum stress [2] [3] [4]. This application note focuses exclusively on the synthetic kinase inhibitor this compound and its applications in cell proliferation research.

Antiproliferative Effects of this compound

Quantitative Analysis of this compound Efficacy Across Cell Lines

Table 1: Antiproliferative Effects of this compound on Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Assay Type Incubation Time Reference
HepG2 Liver 0.2 μM MTT 48 hours [1]
HeLa Cervical ~20-100 nM Functional* Not specified [1]
3D7 Malaria parasite ~50 nM Growth inhibition 72 hours [5]
Dd2 Malaria parasite ~50 nM Growth inhibition 72 hours [5]

*Functional assays in HeLa cells measured loss of mitotic histone H3-Ser10 phosphorylation [1]

Table 2: this compound's Kinase Inhibition Profile

Kinase Target IC₅₀ / Potency Experimental System Cellular Consequences
Aurora B 250 nM Cell-free assay Mitotic defects, polyploidization [1]
TbAUK1 40 nM In vitro kinase assay Trypanosoma growth inhibition [1]
Histone H3 phosphorylation 20-100 nM HeLa cells Loss of mitotic histone H3-Ser10 phosphorylation [1]
Experimental Evidence for Antiproliferative Mechanisms

This compound demonstrates dose-dependent antiproliferative effects across multiple cell types. In human cancer cells, treatment with this compound causes profound defects in mitosis and cytokinesis, leading to cessation of proliferation and polyploidization [1]. These effects can be specifically ascribed to the inhibition of Aurora B function during the process of chromosome attachment. At concentrations of 20-100 nM, this compound is sufficient to induce the loss of mitotic histone H3-Ser10 phosphorylation in HeLa cells, indicating its potent cellular activity [1].

The compound also exhibits selective antiparasitic activity against Plasmodium falciparum, the causative agent of malaria, with IC₅₀ values in the tens of nanomolar range [5]. This antiplasmodial activity occurs through a unique mechanism involving an epistatic interaction between PfArk1 and PfNek1 kinases, demonstrating that this compound can be used to identify novel essential pathways in pathogens [5]. The treatment of P. falciparum with this compound (0.5 μM, 10× IC₅₀) results in a approximately 50% reduction in the total number of nuclei per schizont and significant morphological abnormalities in nuclear structure [5].

Molecular Mechanisms of Action

Primary Mechanism: Aurora B Kinase Inhibition

This compound primarily functions through potent inhibition of Aurora B kinase, a key regulator of mitosis. Aurora B is part of the chromosomal passenger complex that localizes to kinetochores during prometaphase and metaphase, and to the spindle midzone during anaphase, playing crucial roles in chromosome alignment, spindle assembly checkpoint, and cytokinesis [1]. This compound inhibits the ability of immunoprecipitated Aurora B to phosphorylate histone H3 with an IC₅₀ of 250 nM in cell-free systems [1]. This inhibition leads to defective chromosome segregation and failure of cytokinesis, resulting in polyploid cells that eventually undergo apoptosis or cease proliferation.

The molecular consequences of Aurora B inhibition by this compound include:

  • Abrogation of the spindle assembly checkpoint: this compound treatment (100 nM) quickly overrides the mitotic arrest induced by taxol or monastrol but not by nocodazole [1].
  • Disruption of kinetochore function: Combined this compound and nocodazole treatment in HeLa cells abolishes kinetochore localization of BubR1 and diminishes the intensity of Bub1 at kinetochores [1].
  • Prevention of histone H3 phosphorylation: As low as 20-100 nM this compound induces loss of mitotic histone H3-Ser10 phosphorylation in HeLa cells [1].
Additional Molecular Targets and Mechanisms

While Aurora B is the primary target, this compound also affects other kinases at higher concentrations. At 1 μM, it markedly reduces the activity of AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK [1]. However, it does not inhibit MKK1 activity in vivo, demonstrating some degree of selectivity [1]. In parasitic organisms, this compound reveals unexpected genetic interactions, as resistance mutations in P. falciparum map not only to PfArk1 but also to PfNek1, suggesting a novel functional interaction between Ark and Nek kinases [5].

hesperadin_mechanism This compound This compound AuroraB_Inhibition Aurora B Kinase Inhibition This compound->AuroraB_Inhibition HistoneH3_Phos Impaired Histone H3 Phosphorylation AuroraB_Inhibition->HistoneH3_Phos Kinetochore_Defects Kinetochore Assembly Defects AuroraB_Inhibition->Kinetochore_Defects Spindle_Checkpoint Spindle Checkpoint Override Kinetochore_Defects->Spindle_Checkpoint Cytokinesis_Failure Cytokinesis Failure Spindle_Checkpoint->Cytokinesis_Failure Polyploidy Polyploidy Cytokinesis_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis Proliferation_Stop Proliferation Arrest Polyploidy->Proliferation_Stop

Figure 1: Molecular Mechanism of this compound-Mediated Cell Proliferation Inhibition. This compound primarily inhibits Aurora B kinase, leading to defects in histone phosphorylation, kinetochore function, and spindle checkpoint control, ultimately resulting in cytokinesis failure, polyploidy, and proliferation arrest.

Experimental Protocols

Cell Proliferation Assay Protocol (MTT Method)

Purpose: To evaluate the antiproliferative effects of this compound on cancer cell lines.

Materials:

  • This compound (commercially available from suppliers such as Selleckchem)
  • Cancer cell lines (e.g., HeLa, HepG2)
  • Cell culture media and supplements
  • 96-well cell culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO (dimethyl sulfoxide)
  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well in 100 μL complete medium. Allow cells to attach for 24 hours [1].
  • Compound Treatment: Prepare this compound stock solution in DMSO and dilute to desired concentrations in culture medium. Final DMSO concentration should not exceed 0.1%. Add 100 μL of medium containing this compound to each well to achieve final treatment concentrations. Include DMSO-only controls.
  • Incubation: Incubate cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere [1].
  • MTT Assay: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C [2].
  • Solubilization: Carefully remove the medium and add 150 μL DMSO to each well to dissolve the formazan crystals. Shake gently for 10 minutes.
  • Absorbance Measurement: Measure absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as a percentage of control-treated cells. Determine IC₅₀ values using appropriate statistical software.
Cell Cycle Analysis by Flow Cytometry

Purpose: To assess the effect of this compound on cell cycle distribution.

Materials:

  • This compound-treated and control cells
  • Phosphate-buffered saline (PBS)
  • 70% ethanol in PBS
  • Propidium iodide (PI) solution (50 μg/mL)
  • RNase A (200 μg/mL)
  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound for 24-48 hours. Harvest cells by trypsinization and collect by centrifugation.
  • Fixation: Resuspend cell pellet in 1 mL PBS and add 3 mL of 70% ethanol dropwise while vortexing gently. Fix cells at -20°C for at least 2 hours.
  • Staining: Centrifuge fixed cells, remove ethanol, and wash with PBS. Resuspend cell pellet in 500 μL PI staining solution (containing RNase A).
  • Incubation: Incubate for 20-40 minutes at 37°C in the dark [1].
  • Flow Cytometry: Analyze DNA content using a flow cytometer with excitation at 488 nm and detection at 617 nm.
  • Data Analysis: Determine cell cycle distribution using appropriate software (e.g., ModFit). This compound-treated cells typically show increased 4N and >4N DNA content due to cytokinesis failure.
Western Blot Analysis for Mitotic Markers

Purpose: To confirm target engagement by assessing phosphorylation status of Aurora B substrates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • SDS-PAGE equipment
  • PVDF or nitrocellulose membranes
  • Antibodies: anti-phospho-histone H3 (Ser10), total histone H3, Aurora B
  • ECL detection reagents

Procedure:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer. Centrifuge at 12,000 × g for 30 minutes at 4°C. Collect supernatant and determine protein concentration.
  • Electrophoresis: Separate 20-40 μg protein by SDS-PAGE and transfer to membranes.
  • Blocking: Block membranes with 5% non-fat milk for 1 hour at room temperature.
  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C, followed by HRP-conjugated secondary antibodies for 2 hours at room temperature.
  • Detection: Develop blots using ECL reagents and image.
  • Expected Results: this compound treatment should show decreased phospho-histone H3 (Ser10) levels without affecting total histone H3.

workflow Cell_Culture Cell Culture (HeLa, HepG2, etc.) Hesperadin_Treatment This compound Treatment (0-100 nM, 24-48h) Cell_Culture->Hesperadin_Treatment Assay_Selection Assay Selection Hesperadin_Treatment->Assay_Selection MTT_Assay MTT Proliferation Assay Assay_Selection->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Assay_Selection->Flow_Cytometry Western_Blot Western Blot (pH3 Ser10 Detection) Assay_Selection->Western_Blot Data_Analysis Data Analysis (IC₅₀ Determination) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental Workflow for this compound Cell Proliferation Inhibition Assays. The comprehensive protocol includes cell culture, this compound treatment, multiple assessment methods, and integrated data analysis to evaluate antiproliferative effects.

Applications in Research

Cancer Research Applications

This compound has emerged as a valuable chemical tool in cancer research for investigating mitotic mechanisms and developing potential therapeutic strategies. Its application spans multiple areas:

  • Mitosis research: this compound enables specific inhibition of Aurora B kinase function, allowing researchers to dissect the roles of this kinase in chromosome alignment, kinetochore-microtubule attachments, and cytokinesis [1].
  • Chemical genetics: The compound can be used to validate Aurora kinases as anticancer drug targets and understand the consequences of their inhibition in various cancer contexts.
  • Combination therapy studies: this compound can be employed to investigate synergistic interactions with other anticancer agents, particularly those targeting different aspects of cell division.
  • Spindle assembly checkpoint studies: this compound's ability to override taxol- and monastrol-induced mitotic arrest makes it ideal for investigating checkpoint signaling and slippage mechanisms [1].
Parasitology Applications

Beyond cancer research, this compound has revealed unexpected utility in antiparasitic drug discovery. The compound demonstrates potent activity against Plasmodium falciparum with IC₅₀ values in the tens of nanomolar range [5]. Its unique mechanism in parasites involves:

  • Inhibition of nuclear division: this compound treatment reduces the number of nuclei per schizont by approximately 50% and causes morphological abnormalities in nuclear structure [5].
  • Disruption of mitotic spindle: Treated schizonts show a striking absence of nuclear α-tubulin staining, indicating failure to organize proper mitotic spindles [5].
  • Novel target identification: Resistance studies revealed an unexpected interaction between PfArk1 and PfNek1 kinases, highlighting previously unknown functional relationships in parasite cell division [5].

Technical Considerations and Troubleshooting

Optimization Guidelines

Successful implementation of this compound proliferation assays requires careful optimization of several parameters:

  • Concentration range: For initial experiments, test a broad concentration range from 1 nM to 10 μM to establish dose-response curves.
  • Treatment duration: Standard incubation times are 24-48 hours, but longer treatments may be necessary for certain cell types with slower division rates.
  • Solvent controls: Always include DMSO-only controls matched to the highest concentration used in treatment groups (typically ≤0.1% DMSO).
  • Cell density optimization: Ensure cells are in logarithmic growth phase and at appropriate density to prevent contact inhibition.
  • Replication: Include at least three biological replicates per condition to ensure statistical robustness.
Common Technical Issues and Solutions

Table 3: Troubleshooting Guide for this compound Proliferation Assays

Problem Potential Cause Solution
No effect on proliferation Inactive compound Verify compound activity using phospho-histone H3 Western blot
High background in MTT assay Incomplete formazan solubilization Extend DMSO incubation time with gentle shaking
Poor dose-response Inadequate concentration range Expand tested concentration range (0.1 nM - 100 μM)
Excessive cytotoxicity DMSO toxicity Ensure final DMSO concentration ≤0.1%
Variable results between replicates Inconsistent cell seeding Standardize cell counting and seeding protocols

Conclusion

This compound represents a potent and specific chemical probe for investigating Aurora B kinase function and its role in cell proliferation. The comprehensive protocols outlined in this application note provide researchers with robust methodologies to evaluate the antiproliferative effects of this compound across diverse biological systems. The compound's unique ability to inhibit Aurora B at low nanomolar concentrations, coupled with its effects on mitotic progression and cytokinesis, makes it an invaluable tool for both basic cell biology research and drug discovery efforts.

The unexpected activity of this compound against apicomplexan parasites further expands its utility beyond cancer research, highlighting the potential for repurposing human kinase inhibitors as antiparasitic agents. As research continues, this compound will undoubtedly remain a key reagent for unraveling the complexities of cell division and developing novel therapeutic strategies for proliferation-associated diseases.

References

Hesperadin mitotic arrest induction method

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin Application Notes

1. Core Mechanism of Action this compound functions as a potent and selective ATP-competitive inhibitor of Aurora B kinase [1] [2] [3]. Aurora B is a chromosomal passenger protein critical for correcting erroneous kinetochore-microtubule attachments, ensuring proper chromosome segregation, and maintaining the spindle assembly checkpoint (SAC) [1]. By inhibiting Aurora B, this compound disrupts these processes, leading to:

  • Syntelic chromosome attachments: Both sister kinetochores become attached to the same spindle pole [1].
  • Premature anaphase onset: Cells enter anaphase despite the presence of unattached or improperly attached chromosomes, overriding the SAC [1].
  • Cytokinesis failure: Impaired completion of cell division results in the accumulation of polynuclear (polyploid) cells [2].

2. Primary Research Applications

  • Induction of Mitotic Catastrophe in Cancer Cells: Used to trigger mitotic arrest and subsequent cell death in osteosarcoma and other cancer cell lines, serving as a model for studying anti-cancer mechanisms [2].
  • Study of Mitotic Kinase Functions: A key tool for probing the roles of Aurora kinases and associated pathways in cell division, both in mammalian cells and in parasites like P. falciparum [4].
  • Validation of Synthetic Lethal Interactions: Helps identify parallel mitotic pathways; for example, research shows that loss of Rsk2 function sensitizes cells to this compound, suggesting a functional interaction [2].

3. Key Considerations for Experimental Design

  • Cell Line Variability: Efficacy is demonstrated in various models, including HeLa cells, mouse and human osteosarcoma cells (FosTg, U2OS, SaOS-2), and Plasmodium falciparum [1] [2] [4].
  • Off-Target Effects: While a potent Aurora B inhibitor, this compound may also inhibit Aurora A at higher concentrations [3]. Include appropriate genetic or pharmacological controls to confirm on-target effects.
  • Cell Death Timeline: Mitotic arrest and death can occur within the first attempted division (24-48 hours) post-treatment, but outcomes depend on the initial cell cycle phase and DNA damage load [5].

Detailed Experimental Protocols

Protocol 1: Inducing Mitotic Arrest in Osteosarcoma Cell Lines

This protocol is adapted from a 2025 study investigating Rsk2 and Aurora B inhibition in osteosarcoma [2].

1. Reagents and Equipment

  • Cell lines: Mouse (FosTg) or human (U2OS, SaOS-2) osteosarcoma cells.
  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
  • Appropriate cell culture media and supplements.
  • Inverted fluorescence microscope with capability for live-cell imaging (optional but recommended).
  • Materials for flow cytometry (for cell cycle analysis).
  • Fixative and staining solutions: e.g., DAPI (for nuclei), Phalloidin (for actin), anti-γ-tubulin antibody (for mitotic spindles).

2. Procedure

  • Cell Seeding: Seed osteosarcoma cells in culture plates and allow them to adhere and grow to approximately 60-70% confluence.
  • Drug Treatment: Treat cells with 100 nM this compound [2]. Include a vehicle control (e.g., 0.1% DMSO).
  • Incubation Time: Incubate cells for 24 to 48 hours. The 48-hour time point is optimal for observing the accumulation of polynuclear cells.
  • Phenotypic Analysis:
    • Microscopy: After 24-48 hours, fix cells and stain with DAPI, Phalloidin, and anti-γ-tubulin. Image using a fluorescence microscope.
    • Expected Outcome: A significant increase in cells with multiple nuclei and disorganized mitotic spindles [2].
    • Flow Cytometry: Harvest cells, fix, and stain with propidium iodide. Analyze DNA content via flow cytometry.
    • Expected Outcome: An accumulation of cells with a DNA content greater than 4N (G2/M phase and polyploid cells) [2].

3. Data Analysis

  • Quantify the percentage of polynuclear cells from microscopy images across multiple fields of view.
  • Analyze flow cytometry data to determine the distribution of cells in different cell cycle phases.
Protocol 2: Assessing Spindle Assembly Checkpoint Bypass

This protocol is based on foundational studies demonstrating this compound's effect on the SAC [1].

1. Reagents and Equipment

  • HeLa cells or other adherent cell lines.
  • This compound (10 mM stock in DMSO).
  • Other microtubule-targeting drugs: Nocodazole (microtubule depolymerizer), Taxol (microtubule stabilizer), Monastrol (Eg5 kinesin inhibitor).
  • Time-lapse live-cell imaging system.

2. Procedure

  • Cell Preparation: Seed cells and pre-treat with agents to create a mitotic arrest:
    • Nocodazole (e.g., 100 ng/mL for 3-5 hours)
    • Taxol (e.g., 1-10 µM for 3-5 hours)
    • Monastrol (e.g., 100 µM for 3-5 hours)
  • This compound Addition: Add 100 nM this compound to the pre-arrested cells.
  • Kinetic Monitoring: Use time-lapse microscopy to monitor the time from this compound addition to anaphase onset. For cells in nocodazole, continue observation for up to 5 hours.
  • Data Collection: Record the percentage of cells that exit mitosis and enter anaphase within the observation period.

3. Data Analysis

  • Compare the time to anaphase onset between this compound-treated and vehicle-treated control cells.
  • Cells arrested by Taxol or Monastrol treated with this compound should enter anaphase within <1 hour, while cells in Nocodazole may remain arrested for 3-5 hours [1].

Quantitative Data Summary

The table below summarizes key experimental parameters from the literature.

Parameter Recommended Concentration Incubation Time Key Observed Phenotypes Cell Lines Validated
Mitotic Arrest & Polyploidy 100 nM [2] 24-48 hours [2] Polynuclear cells, cytokinesis failure, disorganized mitotic spindles Mouse/human osteosarcoma (FosTg, U2OS, SaOS-2) [2]
SAC Override 100 nM [1] <1 hour (post-Taxol/Monastrol arrest) [1] Premature anaphase entry with mal-oriented chromosomes HeLa cells [1]
Anti-Malarial Activity 70 nM (Pf 3D7 IC₅₀) [4] 48 hours (growth assay) [4] Aberrant nuclear division, reduced merozoite formation Plasmodium falciparum 3D7 & Dd2 strains [4]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate this compound's core mechanism and a typical experimental workflow.

hesperadin_mechanism This compound This compound AuroraB AuroraB This compound->AuroraB Inhibits SAC SAC AuroraB->SAC Maintains Kinetochore Kinetochore AuroraB->Kinetochore Corrects Attachments Cytokinesis Cytokinesis AuroraB->Cytokinesis Promotes MitoticArrest MitoticArrest SAC->MitoticArrest Loss Leads To Kinetochore->MitoticArrest Errors Lead To Polyploidy Polyploidy Cytokinesis->Polyploidy Failure Leads To

Diagram 1: this compound's mechanism of action via Aurora B kinase inhibition. This compound inhibits Aurora B, leading to loss of spindle checkpoint, kinetochore attachment errors, and cytokinesis failure, ultimately causing mitotic arrest and polyploidy.

experimental_workflow Seed Seed Treat Treat Seed->Treat Incubate Incubate Treat->Incubate Analyze Analyze Incubate->Analyze Microscopy Microscopy Analyze->Microscopy Polynuclear Cells Flow Flow Analyze->Flow Cell Cycle Viability Viability Analyze->Viability Proliferation

Diagram 2: General workflow for this compound treatment experiments. The process involves seeding cells, treating with this compound, incubating for 24-48 hours, and analyzing outcomes through microscopy, flow cytometry, and viability assays.


Critical Technical Notes

  • Control Experiments: Always include a vehicle control (DMSO) at the same concentration used for this compound stock solutions. For specificity validation, consider co-treatment with other Aurora B inhibitors or genetic knockdown of Aurora B.
  • Stock Solution Stability: Aliquot the this compound DMSO stock to avoid freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C for long-term use.
  • Cell Health Monitoring: As this compound induces cell death, it is crucial to monitor cytotoxicity and potential off-target effects. Assays for apoptosis (e.g., caspase-3 activation) and overall cell viability should be included.

References

Comprehensive Application Notes and Protocols: Hesperadin-Mediated Inhibition of Influenza Virus Replication

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Influenza viruses remain a significant global health threat, causing annual epidemics and sporadic pandemics. The limitations of current antivirals, including narrow therapeutic windows and emerging drug resistance, have intensified the search for alternative therapeutic strategies. Hesperadin, an aurora B kinase inhibitor, has emerged as a promising broad-spectrum influenza antiviral through forward chemical genomics screening. This compound exhibits single to submicromolar efficacy against multiple human clinical isolates of influenza A and B viruses, including oseltamivir-resistant strains. Its host-targeting mechanism presents a higher genetic barrier to resistance compared to direct-acting antivirals. These application notes provide detailed methodologies for evaluating this compound's antiviral activity, investigating its mechanism of action, and exploring its potential in combination therapies for influenza infection.

Antiviral Efficacy Profile

Quantitative Analysis of this compound Activity Against Influenza Strains

This compound demonstrates broad-spectrum antiviral activity against diverse influenza viruses with a favorable selectivity index, indicating its potential therapeutic value. The table below summarizes the antiviral efficacy of this compound against various influenza strains:

Table 1: Antiviral Efficacy of this compound Against Influenza Clinical Isolates

Influenza Strain Type/Subtype Drug Sensitivity Profile EC₅₀ (μM) Selectivity Index (SI)
A/Texas/4/2009 H1N1 Oseltamivir-resistant 1.07 ± 0.11 19.9
A/North Carolina/39/2009 H1N1 Oseltamivir-resistant 0.82 ± 0.02 26.0
A/Washington/29/2009 H1N1 Oseltamivir-resistant 0.37 ± 0.12 57.6
A/California/02/2014 H3N2 Oseltamivir-resistant 1.80 ± 0.42 11.8
A/Texas/12/2007 H3N2 Oseltamivir-resistant 2.21 ± 0.23 9.7
A/WSN/1933 H1N1 Laboratory-adapted strain 0.22 ± 0.04 56.1
A/California/07/2009 H1N1 Oseltamivir-sensitive 0.28 ± 0.03 76.1
B/Wisconsin/1/2010 B/Yamagata Oseltamivir-sensitive 0.73 ± 0.05 29.2
B/Brisbane/60/2008 B/Victoria Oseltamivir-sensitive 0.52 ± 0.05 41.0

Citation: [1]

The cellular cytotoxicity of this compound was determined in Madin-Darby Canine Kidney (MDCK) cells, with a CC₅₀ value of 21.3 ± 0.8 μM after 48 hours of incubation. This cytotoxicity profile establishes a safety margin for antiviral testing, with recommended concentrations not exceeding 10 μM in plaque assays to minimize cytotoxic effects while maintaining robust antiviral activity.

Mechanism of Action

Molecular Mechanisms of Viral Inhibition

This compound inhibits influenza virus replication through a host-targeting approach rather than direct viral protein inhibition. Mechanistic studies reveal that it targets an early stage of viral replication post-viral entry but prior to viral RNA transcription and translation.

Figure 1: this compound Mechanism of Action Against Influenza Virus

G VirusEntry Virus Entry EarlyReplication Early Replication Phase VirusEntry->EarlyReplication This compound This compound Treatment This compound->EarlyReplication Inhibits RNPImport vRNP Nuclear Import This compound->RNPImport Delays EarlyReplication->RNPImport DelayedImport Delayed nuclear entry of vRNP complex RNPImport->DelayedImport Transcription Viral RNA Transcription DelayedImport->Transcription Inhibits Translation Viral Protein Synthesis Transcription->Translation Inhibits VirusProduction Infectious Virus Production Translation->VirusProduction Reduces

The primary mechanism involves delayed nuclear entry of the viral ribonucleoprotein (vRNP) complex, which subsequently inhibits downstream viral RNA transcription and translation. This unique mechanism differs from neuraminidase inhibitors like oseltamivir, allowing for potential synergistic effects when combined with direct-acting antivirals.

Additional Flavonoid Mechanisms in Viral Inhibition

Related flavonoids such as hesperidin (a structural analog) have demonstrated additional mechanisms against viruses:

  • MAPK pathway modulation: Hesperidin upregulates p38 and JNK expression and activation while downregulating ERK activation, resulting in enhanced cell-autonomous immunity and restricted RNP export from the nucleus [2].
  • Syncytia formation inhibition: Hesperidin and its aglycone metabolite hesperetin inhibit SARS-CoV-2 spike-mediated syncytia formation, suggesting potential broad antiviral applications through inhibition of viral cell-to-cell transmission [3].
  • ACE2 receptor binding: Molecular docking studies indicate hesperetin binds strongly to ACE2 receptors, potentially blocking viral entry, though this mechanism requires further validation for influenza applications [4].

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy

The plaque assay remains the gold standard for quantifying infectious virus particles and evaluating antiviral compound efficacy.

Figure 2: Plaque Assay Workflow for this compound Evaluation

G CellPrep Prepare MDCK cell monolayers (12-well plates) DrugTreatment This compound treatment (0.1-10 μM in serial dilution) CellPrep->DrugTreatment VirusInoculation Virus inoculation (MOI 0.01-0.1) DrugTreatment->VirusInoculation Adsorption Adsorption (1h, 37°C) VirusInoculation->Adsorption Overlay Add semi-solid overlay (Avicel/MEM with TPCK-trypsin) Adsorption->Overlay Incubation Incubate 72h (37°C, 5% CO₂) Overlay->Incubation Fixing Fix with methanol/acetone (60:40, 20 min) Incubation->Fixing Staining Stain with crystal violet Fixing->Staining Counting Count plaques and calculate EC₅₀ Staining->Counting

4.1.1 Materials and Reagents
  • Cell line: Madin-Darby Canine Kidney (MDCK) cells (ATCC CCL-34)
  • Virus strains: Clinical isolates of influenza A and B viruses
  • This compound stock: Prepare 10 mM solution in DMSO, store at -20°C
  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 5% fetal bovine serum
  • Overlay medium: 1:1 mixture of 2.4% Avicel in water and 2× MEM with TPCK-trypsin (1 μg/mL)
  • Fixation solution: 60:40 acetone:methanol
  • Staining solution: 0.1% crystal violet in 10% ethanol
4.1.2 Procedure
  • Cell preparation: Seed MDCK cells in 12-well plates at 2.5 × 10⁵ cells/well and incubate at 37°C with 5% CO₂ until confluent monolayers form (18-24 hours).
  • Compound treatment: Prepare this compound serial dilutions in infection medium (0.1-10 μM). Remove culture medium from cells and add compound-containing medium.
  • Virus inoculation: Infect cells with influenza virus at MOI 0.01-0.1 in a small volume (200 μL/well). Include virus control (no compound) and cell control (no virus).
  • Adsorption: Incubate plates at 37°C for 1 hour with gentle rocking every 15 minutes.
  • Overlay: Remove inoculum and add 2 mL/well of Avicel overlay medium containing the corresponding this compound concentration.
  • Incubation: Incubate plates at 37°C with 5% CO₂ for 3 days.
  • Plaque visualization: Remove overlay, fix cells with acetone:methanol for 20 minutes at room temperature, then stain with crystal violet for 30 minutes.
  • Plaque counting: Rinse plates with water, air dry, and count plaques manually. Calculate percentage inhibition relative to virus control.
4.1.3 Data Analysis

Calculate the 50% effective concentration (EC₅₀) using non-linear regression analysis of the dose-response curve. The selectivity index (SI) is determined as CC₅₀/EC₅₀, where CC₅₀ is the 50% cytotoxic concentration determined in parallel cytotoxicity assays.

Neuraminidase-Based Assay (IRINA) for High-Throughput Screening

The Influenza Replication Inhibition Neuraminidase-based Assay (IRINA) provides a streamlined alternative to traditional plaque assays by measuring neuraminidase activity as a surrogate for viral replication.

4.2.1 Protocol Overview
  • Cell infection: Seed appropriate cells (MDCK or A549) in 96-well plates and infect with influenza virus at MOI 0.1.
  • Compound treatment: Add this compound at various concentrations immediately after infection.
  • Incubation: Incubate for 16-24 hours at 37°C with 5% CO₂.
  • NA activity measurement: Use a fluorometric or colorimetric neuraminidase substrate to quantify NA activity in cell culture supernatants or cell lysates.
  • Data analysis: Calculate percentage inhibition based on NA activity reduction compared to virus controls.

This method offers improved turnaround time and is suitable for screening large compound libraries while maintaining reproducibility and high throughput capacity [5].

Mechanism of Action Studies
4.3.1 Viral Ribonucleoprotein Nuclear Import Assay
  • Cell preparation: Culture A549 or MDCK cells on glass coverslips in 24-well plates.
  • Infection and treatment: Infect cells with influenza virus (MOI 3-5) in the presence or absence of this compound at EC₅₀ concentration.
  • Fixation and permeabilization: At various time points post-infection (1-6 hours), fix cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
  • Immunofluorescence staining: Incubate with primary antibodies against viral NP protein and importin-α, followed by fluorescent secondary antibodies.
  • Microscopy and analysis: Visualize using confocal microscopy and quantify nuclear/cytoplasmic fluorescence ratio of NP protein.
4.3.2 Viral Protein Synthesis Analysis
  • Cell treatment: Infect and treat cells as above.
  • Protein extraction: Harvest cells at 8 hours post-infection and prepare whole-cell lysates.
  • Western blotting: Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against influenza NP, NS1, and M1 proteins, with GAPDH as loading control.
  • Quantification: Measure band intensities to assess this compound-mediated reduction in viral protein synthesis.
Combination Therapy Protocol

Evaluate potential synergistic effects between this compound and oseltamivir using the following approach:

  • Experimental design: Prepare a matrix of this compound and oseltamivir concentrations (e.g., 0.25×, 0.5×, 1×, 2×, and 4× EC₅₀ of each compound).
  • Infection and treatment: Infect MDCK cells with influenza virus and treat with compound combinations.
  • Assessment: Measure viral replication using plaque assay or IRINA after 24-48 hours.
  • Data analysis: Calculate combination indices using the Chou-Talalay method to determine synergistic, additive, or antagonistic effects.

Research Applications

Potential Research Uses

This compound presents several valuable applications for influenza research and therapeutic development:

  • Broad-spectrum antiviral studies: Investigation of host-targeting approaches against diverse influenza strains, including resistant variants.
  • Combination therapy development: Exploration of synergistic effects with existing antivirals to overcome resistance.
  • Mechanistic studies: Elucidation of viral ribonucleoprotein nuclear import mechanisms.
  • Viral host-factor research: Identification of host pathways essential for influenza replication.
Advantages and Limitations

Table 2: Advantages and Limitations of this compound for Influenza Research

Advantages Limitations
Broad-spectrum activity against influenza A and B Moderate cytotoxicity (CC₅₀ = 21.3 μM)
Effective against oseltamivir-resistant strains Limited solubility in aqueous solutions
Novel host-targeting mechanism Requires further in vivo validation
Potential for synergistic combination therapy Off-target effects on other kinases
High genetic barrier to resistance

Conclusion

This compound represents a promising host-targeting antiviral candidate with broad-spectrum activity against both influenza A and B viruses, including strains resistant to current therapeutics. The detailed protocols outlined in these application notes provide researchers with robust methodologies for evaluating this compound's antiviral efficacy, investigating its unique mechanism of action, and exploring its potential in combination therapies. The distinct mechanism of delaying vRNP nuclear import, coupled with demonstrated synergistic effects with oseltamivir, positions this compound as both a valuable research tool and a promising candidate for further therapeutic development against influenza. Future research directions should focus on optimizing this compound's therapeutic window, evaluating efficacy in animal models, and further elucidating its molecular targets in the host cell.

References

Hesperadin polyploidy induction experimental setup

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin Application in Experimental Models

Cell Type / Model This compound Concentration Treatment Duration Primary Observed Outcome Citation
HeLa (human cervical cancer cells) Not explicitly stated in abstract Not explicitly stated in abstract Inhibition of chromosome alignment; premature anaphase entry with monooriented chromosomes. [1]
Mouse & Human Osteosarcoma cells (FosTg, U2OS, SaOS-2) 100 nM 24 hours Impaired cytokinesis; accumulation of polynuclear cells (polyploidy). [2]
HeLa cells (from foundational study) 100–500 nM 1 hour (for checkpoint assays) Abrogation of spindle assembly checkpoint arrest induced by taxol or monastrol. [1]

Detailed Experimental Protocol

The following workflow and detailed steps are based on the application of this compound in osteosarcoma cell studies [2].

Start Start Experiment CellPlating Plate target cells (e.g., Osteosarcoma cell lines) Start->CellPlating HesperadinTreatment Treat with this compound (100 nM in DMSO) CellPlating->HesperadinTreatment ControlTreatment Treat with vehicle control (DMSO only) CellPlating->ControlTreatment Incubation Incubate for 24 hours HesperadinTreatment->Incubation ControlTreatment->Incubation Analysis Analyze Results Incubation->Analysis

Step-by-Step Methodology
  • Cell Plating:

    • Culture your chosen cell line (e.g., U2OS, SaOS-2, or HeLa cells) in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
    • Plate cells onto multi-well plates (e.g., 6-well, 12-well, or 96-well plates) suitable for your downstream assays. For microscopy, use plates with glass bottoms. For flow cytometry, plate enough cells to obtain a robust signal. A common seeding density is 1-2 x 10⁵ cells per well in a 12-well plate.
  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO. A typical high-concentration stock is 10 mM.
    • Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to achieve a final working concentration of 100 nM [2]. Ensure the final concentration of DMSO in the medium is low (e.g., 0.001%) and does not affect cell viability.
    • Vehicle Control: Prepare a control treatment medium containing an equal volume of DMSO without this compound.
    • Remove the culture medium from the plated cells and replace it with the this compound-working solution or the vehicle control solution.
  • Incubation:

    • Return the plates to the 37°C, 5% CO₂ incubator and incubate for 24 hours [2]. The treatment duration may be optimized for your specific cell line and experimental goals.
  • Analysis of Polyploidy and Mitotic Defects:

    • Microscopy (Polynuclear Cells): After treatment, fix cells (e.g., with 4% paraformaldehyde) and stain for nuclei (e.g., DAPI or Hoechst) and the cytoskeleton (e.g., Phalloidin). Analyze using fluorescence microscopy for cells with multiple nuclei, a hallmark of failed cytokinesis and polyploidy [2].
    • Flow Cytometry (DNA Content): Harvest cells, preferably using trypsinization, and fix them in 70% ethanol. Stain the DNA with Propidium Iodide (PI) solution containing RNase. Analyze the DNA content using a flow cytometer. A population of cells with DNA content greater than 4N (e.g., 8N) indicates polyploidy [3].

Mechanism of Action: How this compound Induces Polyploidy

This compound specifically inhibits Aurora B kinase, a crucial component of the Chromosomal Passenger Complex (CPC). The following diagram illustrates how this inhibition disrupts mitosis.

NormalPath Normal Mitosis AuroraB Aurora B Kinase Activity NormalPath->AuroraB CorrectAttach Correct Kinetochore- Microtubule Attachments AuroraB->CorrectAttach Checkpoint Spindle Assembly Checkpoint Active AuroraB->Checkpoint Syntely Syntelic Attachments (Both sisters to same pole) AuroraB->Syntely CheckpointSilent Checkpoint Silenced Prematurely AuroraB->CheckpointSilent This compound This compound Inhibition This compound->AuroraB Inhibits Anaphase Anaphase Onset & Cytokinesis Checkpoint->Anaphase All chromosomes bioriented Polyploidy Polyploid Cell Formation (Multiple Nuclei) Anaphase->Polyploidy With unattached or improperly attached chromosomes Syntely->CheckpointSilent CheckpointSilent->Anaphase

  • Target: Aurora B Kinase [1] [2].
  • Key Disrupted Functions:
    • Correction of Kinetochore-Microtubule Attachments: Aurora B ensures that microtubules from opposite spindle poles attach to sister chromatids (biorientation). When inhibited, erroneous attachments (e.g., syntelic, where both sister chromatids connect to the same pole) are not corrected [1].
    • Maintenance of the Spindle Assembly Checkpoint (SAC): The SAC prevents anaphase until all chromosomes are properly attached. This compound treatment silences this checkpoint prematurely, allowing cells to enter anaphase despite the presence of unattached or mal-oriented chromosomes [1].
    • Completion of Cytokinesis: Aurora B is also essential for the final separation of daughter cells (cytokinesis). Its inhibition leads to failure of this process, resulting in a single cell with multiple nuclei (polyploidy) [2].

Important Research Considerations

  • Distinguishing this compound from Hesperidin: Be extremely cautious not to confuse This compound (the Aurora B kinase inhibitor discussed here) with Hesperidin (a citrus flavonoid with different biological activities, such as effects on bone density and oxidative stress) [4] [5] [6]. They are distinct compounds.
  • Context of Use: this compound is primarily a research tool for studying mitosis and cancer mechanisms. It is not a standard agent for inducing polyploidy in breeding or biotechnology, where chemicals like colchicine or oryzalin are typically used [7] [8].
  • Cellular Context Matters: The response to this compound can be influenced by the cellular background, such as the p53 status. While this compound induces polyploidy in osteosarcoma cells [2], inhibition of the related kinase Aurora A can lead to either apoptosis or polyploidy depending on the p53 status of the cell [3].

Conclusion

This compound serves as a precise pharmacological tool for inducing polyploidy through targeted inhibition of Aurora B kinase. The standard protocol of 100 nM treatment for 24 hours provides a robust starting point for researchers aiming to study mitotic failure, polyploidy, and their consequences in cellular models.

References

Hesperadin solubility issues DMSO concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Hesperidin Solubility Data

Solvent Solubility Temperature Notes / Source
DMSO 100 mg/mL (163.78 mM) Not specified Research-grade supplier data [1]
DMSO 107 mg/mL (175.24 mM) Not specified Research-grade supplier data (different batch) [1]
Water 2.25 ± 0.09 µg/mL Room Temperature Shake-flask method [2]
Water Insoluble Not specified Research-grade supplier data [1]

Solubility Enhancement Strategies and Protocols

Beyond simple DMSO dissolution, several advanced methodologies can significantly improve hesperidin's solubility for experimental use.

  • Nanoparticle Synthesis via Antisolvent Recrystallization: This technique can reduce hesperidin particle size to a mean of 72.24 nm, creating nanoparticles with an in vitro absorption rate 5.63 times higher than raw powder [3].

    • Solvent System: Use DMSO as the solvent and deionized water as the antisolvent [3].
    • Optimal Parameters [3]:
      • Hesperidin solution concentration: 60.26 mg/mL in DMSO
      • Antisolvent-to-solvent volume ratio: 6.93:1 (water:DMSO)
      • Homogenization speed: 8257 rpm
      • Homogenization time: 3.15 minutes
    • Procedure: Slowly add the DMSO-hesperidin solution to the water under intense, dual-direction homogenization to precipitate ultrafine particles. Filter and dry the resulting nanoparticles [3].
  • Encapsulation in ZIF-8 Metal-Organic Framework: This porous carrier is ideal for gastric-targeted delivery, as it degrades in acidic environments to release its payload [2].

    • Synthesis: Add a solution of hesperidin in DMSO to a 2-methylimidazole solution, then add a zinc sulfate solution. A white-yellowish suspension of H@ZIF-8 forms within 24 hours [2].
    • Characterization: Successful encapsulation is confirmed via ATR-FT-IR, TGA, XRD, and SEM [2].
    • Release Profile: The system shows a faster and more pronounced release at pH 1.0 (simulating gastric conditions) driven by the degradation of the ZIF-8 structure [2].
  • Formulation as a Microemulsion: A nanocarrier system with a mixture of sesame and orange oil, Tween 80 (surfactant), and Solutol HS15 (cosurfactant) can significantly enhance solubility and dissolution rate [4].

Frequently Asked Questions

Q1: Why is my hesperidin precipitating out of my aqueous buffer solution? This is expected due to hesperidin's inherently low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound rapidly precipitates. Using a solubility-enhanced formulation like nanoparticles or a microemulsion is recommended for aqueous experiments [2] [3] [4].

Q2: What is the maximum recommended DMSO concentration for my in vitro assays? While hesperidin is highly soluble in pure DMSO, the final DMSO concentration in cell culture is the critical factor. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v) for most cell lines to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration in your experiments [5].

Q3: Are there any green solvent alternatives to DMSO for hesperidin? Yes, research shows that Acidic Deep Eutectic Solvents (DESs), such as those based on choline chloride mixed with lactic acid or citric acid, are effective green solvents for solubilizing hesperidin. These can be viable alternatives for certain applications like extraction [6].

Experimental Workflow: Preparing Hesperidin Nanoparticles

The following chart outlines the key steps for creating hesperidin nanoparticles using the antisolvent recrystallization method, which can significantly improve solubility for your experiments.

Start Start Hesperidin Nanoparticle Prep Step1 Dissolve Hesperidin in DMSO (Concentration: ~60 mg/mL) Start->Step1 Step2 Sonicate for 5 minutes (Ensure complete dissolution) Step1->Step2 Step3 Prepare Antisolvent (Deionized Water) Step2->Step3 Step4 Inject Solution into Antisolvent Under High-Speed Homogenization (Antisolvent-to-Solvent Ratio: ~7:1) Step3->Step4 Step5 Homogenize (8257 rpm) for 3+ minutes (Forms crystal nuclei) Step4->Step5 Step6 Filter Solution (0.45 μm membrane) Step5->Step6 Step7 Dry Filter Cake (50°C for 30 minutes) Step6->Step7 Step8 End: Hesperidin Nanoparticles (Improved Solubility) Step7->Step8

References

Hesperadin cell toxicity problems troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the typical IC₅₀ range for Hesperadin in cancer cell lines? this compound exhibits potent antitumor activity at nanomolar (nM) concentrations. In gastric cancer cell lines, the IC₅₀ has been reported to be around 90 nM after 48 hours of treatment [1].

  • What is the primary mechanism of action of this compound? this compound is a small-molecule kinase inhibitor. Its primary known targets are Aurora B kinase, which regulates mitosis, and Calcium/calmodulin-dependent protein kinase II-δ (CaMKII-δ), which is involved in the oxidative stress response. This dual inhibition contributes to its antitumor effects [1].

  • How does this compound sensitize cancer cells to Cisplatin? Research indicates that this compound enhances cisplatin sensitivity by inducing NOX1-dependent oxidative stress. This leads to increased reactive oxygen species (ROS) accumulation, aggravated DNA damage, and promotion of mitochondrial dysfunction-driven apoptosis [1].

  • What are the key parameters to measure when studying this compound's cytotoxic effects? A comprehensive assessment should include:

    • Cell Viability/Proliferation: Using assays like CCK-8 or MTT [1] [2].
    • Apoptosis: Detected via Annexin V/PI staining and caspase-3/7 activity assays [2] [1].
    • Oxidative Stress: Measuring intracellular ROS levels [1].
    • Mitochondrial Health: Assessing membrane potential with JC-1 staining [1].
    • DNA Damage: Evaluating markers like γ-H2AX [1].
    • Gene and Protein Expression: Analyzing changes in pathways like Bcl-2/Bax via RT-qPCR and western blotting [1].

Troubleshooting Guide for Common Experimental Issues

The following table summarizes specific problems, their potential causes, and verified solutions based on recent studies.

Problem & Phenomenon Potential Root Cause Solution & Verified Approach

| Unexpected High Cytotoxicity Low cell viability at very low (<10 nM) compound concentrations. | High cell line sensitivity; overly potent batch. | Confirm IC₅₀ via full dose-response curve (e.g., 0-90 nM). Use Cell Counting Kit-8 (CCK-8) for accurate viability measurement [1]. | | Lack of Expected Effect No significant cell death or pathway inhibition is observed. | Inactive compound; incorrect solvent; resistant cell line. | Verify solvent (DMSO) concentration does not exceed 0.5% [1]. Use a positive control (e.g., Camptothecin) to validate assay system [3]. | | Variable Results Between Cell Lines Different IC₅₀ values in AGS vs. HGC-27 gastric cancer cells. | Inherent differences in genetic background and pathway dependency. | Expected and normal. Perform RNA-Seq to identify differentially expressed genes and pathways (e.g., NOX1 upregulation) in the responsive cell line [1]. | | Confirming Synergy with Cisplatin Unclear if the combination effect is additive or synergistic. | Simple additive effect without mechanistic interaction. | Use multiple models (e.g., Bliss independence, Chou-Talalay) to calculate synergy. A Bliss score >0 indicates synergy [2]. Measure ROS and γ-H2AX to confirm enhanced oxidative stress and DNA damage [1]. |

Detailed Experimental Protocols

Here are standardized protocols for key experiments, compiled from the literature.

Cell Viability and IC₅₀ Determination (CCK-8 Assay)

This protocol is used to assess the cytotoxic effect of this compound and calculate its half-maximal inhibitory concentration (IC₅₀) [1].

  • Cell Seeding: Seed gastric cancer cells (e.g., AGS, HGC-27) in a 96-well plate at a density of 6,000 cells per well in complete DMEM medium.
  • Compound Treatment: After cell attachment, treat with a concentration gradient of this compound (e.g., 0-90 nM). Include a vehicle control (0.5% DMSO).
  • Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ incubator.
  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. The IC₅₀ value can be calculated using statistical software from the dose-response data.
Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This protocol helps distinguish between early apoptosis, late apoptosis, and necrosis [2].

  • Treatment: Treat cells with this compound at desired concentrations (e.g., IC₅₀) for 24-48 hours.
  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
  • Staining: Stain the cell suspension with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the kit manufacturer's instructions.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic cells are Annexin V+/PI+; necrotic cells are Annexin V-/PI+.

This compound's Mechanism of Action in Gastric Cancer Cells

The diagram below illustrates the key molecular mechanism by which this compound sensitizes gastric cancer cells to cisplatin, as revealed by transcriptomic analysis [1].

G This compound This compound NOX1_Upregulation NOX1 Upregulation This compound->NOX1_Upregulation Induces Enhanced_Effect Enhanced Cytotoxicity & DNA Damage This compound->Enhanced_Effect Sensitizes to ROS Increased ROS NOX1_Upregulation->ROS Leads to DNA_Damage DNA Damage (γ-H2AX) ROS->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Activation DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis Cisplatin Cisplatin Cisplatin->DNA_Damage Synergizes with Cisplatin->Enhanced_Effect

Experimental Design Considerations

  • Mechanism Confirmation: To confirm the role of the NOX1 pathway, use a specific inhibitor like ML171. Co-treatment with ML171 should attenuate the ROS generation and apoptotic effects induced by this compound, validating the mechanism [1].
  • Combination Therapy Design: When testing this compound with cisplatin, use a fixed-ratio design and treat cells for 24-48 hours. Measure not only viability but also ROS accumulation and DNA damage markers to provide multi-faceted evidence of synergy [1].

References

Hesperadin Aurora B inhibition efficiency validation

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin & Aurora B Inhibition: Core Concepts

  • Mechanism of Action: this compound is a small-molecule, ATP-competitive inhibitor designed against the ATP-binding site of Aurora B kinase [1] [2]. Its primary cellular effect is the inhibition of histone H3 phosphorylation on serine 10, a key substrate of Aurora B [1] [3] [2].
  • Cellular Phenotypes: Treatment with this compound leads to mitotic defects, including failure of chromosome alignment and segregation, cytokinesis failure, and ultimately, cell polyploidization and apoptosis [2] [4].

This compound Efficiency: Key Quantitative Data

The table below summarizes potency data from various cellular and biochemical studies.

Assay Type Reported IC₅₀ / Effective Concentration Experimental Context
In Vitro Kinase Assay ~250 nM [2] Inhibition of immunoprecipitated Aurora B kinase activity.
Cellular Efficacy (Proliferation) 20 - 100 nM [2] Induction of polyploidy and loss of mitotic histone H3-Ser10 phosphorylation in HeLa cells.
Cellular Efficacy (Proliferation) 35 - 43 nM [1] Inhibition of HeLa cell proliferation by specific this compound analogues (6f, 6i, 6l, 6o).
Influenza Antiviral EC₅₀ Single to sub-micromolar range [5] Inhibition of multiple influenza virus strains (host-targeting mechanism).
Cytotoxicity (CC₅₀) 21.3 µM [5] Cytotoxicity in MDCK cells after 48 hours of incubation.

Essential Validation Experiments & Protocols

Here are detailed methodologies for key experiments to validate this compound's activity.

In Vitro Aurora B Kinase Assay

This protocol is adapted from research that identified HOI-07 as a specific Aurora B inhibitor [3].

  • Purpose: To directly measure the inhibition of Aurora B kinase enzymatic activity by this compound.
  • Materials: Active Aurora B kinase, inactive histone H3 protein (substrate), ATP, this compound, control compounds.
  • Procedure:
    • Prepare a 1x kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).
    • Set up a reaction mixture containing 1 µg of histone H3, 100 ng of active Aurora B kinase, and varying concentrations of this compound (e.g., 0 nM, 50 nM, 100 nM, 250 nM, 500 nM) in kinase buffer.
    • Start the reaction by adding 100 µM ATP.
    • Incubate at 30°C for 30 minutes.
    • Terminate the reaction and detect the levels of phosphorylated histone H3 (Ser10) and total histone H3 by Western blot analysis.
Cellular Target Engagement: Phospho-Histone H3 (Ser10) Detection

This is a standard method to confirm Aurora B inhibition in cells [3] [2].

  • Purpose: To verify that this compound treatment inhibits the phosphorylation of histone H3 Ser10 in cultured cells.
  • Cell Line: HeLa or A549 lung cancer cells.
  • Procedure:
    • Culture cells and treat with this compound (e.g., 50-500 nM) or a vehicle control (DMSO) for a time course (e.g., 24-48 hours).
    • For Western Blot:
      • Lyse cells and resolve proteins by SDS-PAGE.
      • Transfer to a membrane and immunoblot using antibodies against phospho-histone H3 (Ser10) and total histone H3 as a loading control. A dose-dependent decrease in the phospho-H3 signal indicates successful target engagement.
    • For Immunofluorescence:
      • Seed cells on chamber slides. After this compound treatment, fix cells with methanol.
      • Permeabilize cells, block, and incubate with a phospho-histone H3 (Ser10) primary antibody.
      • Incubate with a fluorescently-labeled secondary antibody and counterstain DNA with DAPI.
      • Visualize under a fluorescent microscope. A reduction in bright nuclear staining indicates inhibition.
Phenotypic Confirmation: Cell Proliferation & Cell Cycle Analysis

This method assesses the functional consequence of Aurora B inhibition [1] [2].

  • Purpose: To document the inhibition of cell proliferation and the induction of polyploidy.
  • Procedure:
    • Plate cells (e.g., HeLa) in multi-well dishes and treat with this compound at various concentrations (e.g., 12.5, 25, 50, 100 nM) for 48 hours [1].
    • To count viable cells, trypsinize the cells and use Trypan blue exclusion with a hemocytometer [1].
    • For Cell Cycle Analysis, treat cells with this compound, then fix in 70% ethanol.
    • Stain cellular DNA with Propidium Iodide (PI).
    • Analyze the DNA content using a flow cytometer. The appearance of a population of cells with a DNA content greater than 4N (G2/M phase) confirms the induction of polyploidy.

The following diagram illustrates the logical workflow and signaling pathway for validating this compound's effect, from treatment to phenotypic readouts.

Hesperadin_Validation_Workflow Hesperadin_Treatment This compound Treatment AuroraB_Inhibition Inhibits Aurora B Kinase (ATP-competitive) Hesperadin_Treatment->AuroraB_Inhibition pH3_Reduction Reduces Histone H3 Phosphorylation (Ser10) AuroraB_Inhibition->pH3_Reduction Assay_WesternBlot Validation Assay: Western Blot AuroraB_Inhibition->Assay_WesternBlot  In Vitro Kinase Assay Mitotic_Defects Mitotic Defects: Failed Chromosome Segregation pH3_Reduction->Mitotic_Defects Assay_Immunofluorescence Validation Assay: Immunofluorescence pH3_Reduction->Assay_Immunofluorescence  Readout Polyploidy_Apoptosis Cellular Outcomes: Polyploidy & Apoptosis Mitotic_Defects->Polyploidy_Apoptosis Mitotic_Defects->Assay_Immunofluorescence  (Visual Phenotype) Assay_FlowCytometry Validation Assay: Flow Cytometry Polyploidy_Apoptosis->Assay_FlowCytometry  Readout Assay_CellCounting Validation Assay: Cell Counting Polyploidy_Apoptosis->Assay_CellCounting  (Proliferation)

Frequently Asked Questions & Troubleshooting

  • The phospho-histone H3 (Ser10) signal is not decreasing in my Western blot. What could be wrong?

    • Check Drug Potency: Verify the concentration and solubility of your this compound stock solution. Perform a dose-response curve (e.g., 50-500 nM) to ensure you are using an effective dose [2].
    • Confirm Antibody Specificity: Ensure your phospho-specific antibody is validated for the application. Include a positive control (e.g., cells treated with a known Aurora B inhibitor) and a negative control (unsynchronized cells).
    • Optimize Treatment Time: Aurora B activity is mitotic-specific. Consider synchronizing your cell population or extending treatment time to capture a sufficient number of mitotic cells.
  • My cells are not becoming polyploid after this compound treatment. Why?

    • Prolonged Treatment Required: Polyploidy often results from repeated rounds of failed cytokinesis. Ensure treatment duration is long enough (e.g., 48-72 hours) for this phenotype to manifest and be detected [2] [4].
    • Confirm Cell Line Sensitivity: Some cell lines may be less sensitive. Re-evaluate the IC₅₀ for your specific cell line using a proliferation assay [1].
    • Validate Cell Cycle Analysis: Ensure your flow cytometry protocol for DNA content is correctly distinguishing the >4N polyploid population from the G2/M population.
  • Is this compound specific to Aurora B? this compound is a potent Aurora B inhibitor but not entirely specific. At 1 µM, it has been shown to inhibit other kinases, including AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK [2]. This is a critical consideration for interpreting phenotypes. Always use multiple assays to confirm that the observed effects are due to Aurora B inhibition. For greater specificity, consider newer, more selective Aurora B inhibitors or genetic knockdown/knockout approaches as complementary validation [3].

References

Hesperidin Stability: Core Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the main stability and solubility challenges of using hesperidin in cell culture? A: The primary challenge is its inherently low aqueous solubility, which leads to low bioavailability and inconsistent dosing in experiments [1]. When simply dissolved in a solvent like DMSO and added to culture media, hesperidin can precipitate, reducing its effective concentration and leading to unreliable experimental results [2].

Q: What formulation strategies can improve hesperidin's performance? A: Advanced nanotechnologies have been developed to enhance solubility and stability. The following table summarizes two effective approaches.

Formulation Strategy Key Characteristics Key Findings in Cell Culture/Models
Hesperetin Nanocrystals [2] Composed of 100% active compound; particle sizes below 1 µm (often <200 nm). Increased dissolution rate and kinetic solubility; higher antioxidant capacity in Alzheimer's disease cell models compared to bulk material or ethanol-dissolved hesperetin.
Hesperidin-Loaded Bilosomes [3] Lipid nanovesicles containing bile salts (e.g., Sodium Deoxycholate); ~162 nm particle size. Improved entrapment efficiency (89.1%); sustained drug release (56% in 8 hours); significantly lowered IC₅₀ (from 264 µg/mL to 106.2 µg/mL) in Vero cells, indicating enhanced cytotoxicity.

Experimental Protocols for Formulation & Testing

Protocol 1: Producing Hesperetin Nanocrystals via Bead Milling

This protocol is adapted from studies showing that smaller nanocrystals (<200 nm) significantly increase dissolution rate and bioefficacy [2].

  • Prepare Coarse Suspension: Create a suspension containing 5% (w/w) hesperetin and 1% (w/w) stabilizer (e.g., Alkyl polyglycosid - Plantacare 2000 UP) in purified water.
  • Set Up Bead Milling: Transfer the coarse suspension to a vial with yttria-stabilized zirconium oxide milling beads (1 mm diameter). Use a 1:1 (V/V) ratio of suspension to beads.
  • Mill the Suspension: Place the vial on a magnetic stirring plate at 1,200 rpm for 8 hours. Maintain the system in an ice-water bath to manage temperature.
  • Characterize Nanocrystals:
    • Size & Distribution: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and polydispersity index (PdI). Use Laser Diffraction (LD) to detect any larger particles.
    • Zeta Potential: Measure in water, original dispersion medium, and cell culture medium to assess physical stability.
    • Crystallinity: Use techniques like X-ray diffraction (XRD) to confirm the crystalline state of the nanocrystals.

The workflow for this protocol is as follows:

G Start Start A Prepare Coarse Suspension (5% Hesperetin, 1% Stabilizer) Start->A B Set Up Bead Milling (Suspension:Beads = 1:1) A->B C Mill at 1200 rpm for 8h (Ice-water bath) B->C D Characterize Nanocrystals (Size, Zeta Potential, Crystallinity) C->D End End D->End

Protocol 2: Formulating Hesperidin-Loaded Bilosomes via Thin-Film Hydration

This protocol is based on a method that demonstrated high encapsulation efficiency and sustained release for nephroprotection studies [3].

  • Dissolve Components: Weigh lecithin (0.425 g), sodium deoxycholate (SDC, 0.075 g), and hesperidin (0.052 g) into a round-bottom flask. Dissolve in a chloroform-methanol mixture (1:1 ratio) and sonicate for 30 minutes.
  • Form Thin Film: Remove the organic solvents using a rotary evaporator (e.g., 100 rpm, 40°C) to form a thin, dry lipid film on the inner wall of the flask.
  • Hydrate the Film: Add 5 mL of phosphate-buffered saline (PBS, pH 7.4) to the flask and rotate to hydrate the film, dispersing the bilosomes.
  • Size Reduction: Bath-sonicate the dispersion for one hour to reduce the vesicle size.
  • Mature the Formulation: Allow the bilosomal dispersion to mature overnight at 4°C before use.
  • Characterize Bilosomes:
    • Size & Zeta Potential: Use Dynamic Light Scattering (DLS).
    • Entrapment Efficiency (EE%): Centrifuge the dispersion, measure free hesperidin in the supernatant via UV-Vis at 280 nm, and calculate EE% = [(Total HES - Free HES)/Total HES] × 100.
    • Morphology: Use Transmission Electron Microscopy (TEM) to visualize the spherical structure.

The workflow for this protocol is as follows:

G Start Start A Dissolve Components (Lecithin, Bile Salt, Hesperidin) Start->A B Form Thin Film (Rotary Evaporation) A->B C Hydrate Film with PBS (pH 7.4) B->C D Reduce Size (Bath Sonication) C->D E Mature Formulation (4°C overnight) D->E F Characterize Bilosomes (Size, EE%, TEM) E->F End End F->End

Troubleshooting Common Experimental Issues

Q: Our hesperidin treatment shows no biological effect in cell culture. What could be wrong? A: This is likely due to insoluble hesperidin precipitating out of the culture medium, resulting in a much lower actual concentration than intended.

  • Solution: Use a advanced formulation like nanocrystals or bilosomes. Verify the dissolved concentration in the culture medium after treatment using HPLC-UV [1].

Q: We observe high cytotoxicity in our control groups when testing new hesperidin formulations. A: Cytotoxicity could stem from residual organic solvents or the formulation components themselves (e.g., stabilizers, bile salts).

  • Solution:
    • Purify: Dialyze the final formulation against PBS or water to remove residual solvents or unencapsulated drug [3].
    • Test Controls: Always include a control group treated with the "blank" formulation (without hesperidin) to identify any cytotoxicity from the carrier itself.

Q: Our nanocrystal formulation is aggregating in the cell culture medium. A: Aggregation occurs due to instability in the complex medium, often caused by salt-induced aggregation or interaction with proteins.

  • Solution: Monitor the zeta potential of your nanocrystals not just in water, but also directly in the cell culture medium. A high absolute zeta potential (e.g., |±30| mV) in the culture medium indicates good electrostatic stability. You may need to adjust the type or concentration of the stabilizer used during production [2].

Experimental Design Considerations for Efficacy Testing

When testing the bio-efficacy of your formulated hesperidin, consider these key parameters based on recent studies:

Experimental Aspect Recommended Conditions & Measurements Key Parameters & Outcomes
Cell Culture Model Use relevant disease models (e.g., osteosarcoma U2OS [4], Alzheimer's disease models [2]). Consider moving from 2D to 3D cultures for better in vivo mimicry [5]. Viability (IC₅₀), Apoptosis (Annexin V/PI, Bax/Bcl-2 ratio [4]), Antioxidant markers (GSH, MDA [3]).
Treatment & Analysis Treatment duration of 48-72 hours is common [4] [5]. Use RNA-seq for transcriptomic analysis to uncover global gene expression changes [5]. Synergy with standard chemotherapeutics (e.g., Cisplatin [4]); Gene expression (qPCR for Bax, Bcl-2, Caspase-3, Survivin [4]).

Key Workflow for Testing Hesperidin Formulations

To ensure reliable results, follow a core testing workflow that emphasizes characterization before biological assays:

G Start Start: Select Formulation A Characterize Physicochemical Properties (Particle Size, Zeta Potential, EE%) Start->A B Assess Stability in Culture Media (Size changes over time) A->B C Perform In Vitro Assays (MTS, Antioxidant, etc.) B->C D Analyze Mechanistic Pathways (Apoptosis, Gene Expression) C->D End Interpret Data D->End

References

FAQ: Understanding Hesperadin's Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the known off-target effects of Hesperadin? A: this compound was initially characterized as an inhibitor of human Aurora B kinase but has since been found to have significant off-target effects in other systems. A key study in Plasmodium falciparum (the malaria parasite) revealed that its primary lethal effect is not through direct inhibition of Aurora kinases but via an epistatic interaction with PfNek1, a kinase from a different family [1]. Resistance to this compound was mediated by mutations in the PfNek1 gene, indicating that PfNek1's catalytic activity is required for this compound's anti-parasitic action [1]. This highlights that a compound's mechanism in a cellular context can be distinct from its known biochemical targets.

Q: How can I screen for off-target kinase interactions? A: Comprehensive kinase profiling is essential. Several established biochemical assay technologies are available for high-throughput screening to identify a compound's kinome-wide interaction profile. The table below summarizes common platform characteristics [2].

Assay Technology Detection Principle Best For / Key Feature Example Assay Volume
LanthaScreen Eu Kinase Binding TR-FRET (Time-Resolved FRET) Profiling inactive kinases & slow-binding inhibitors; no ATP required. 15 µL
Adapta Assay TR-FRET detection of ADP Universal assay for both protein and lipid kinases. 15 µL
Z'-LYTE Assay FRET-based peptide phosphorylation Secondary screening & profiling; well-established. 20 µL
LanthaScreen Activity Assay TR-FRET with phospho-specific antibodies Screening with full protein substrates; high accuracy. 20 µL

Troubleshooting Guide & Experimental Strategies

Problem: Observed cellular phenotype cannot be conclusively linked to the intended kinase target due to potential off-target effects of this compound.

Potential Cause Recommended Solution Supporting Experimental Evidence
Inhibition of an unexpected off-target kinase. Perform resistance mutation mapping. Use forward genetics (select for resistant mutants and sequence their genomes) to identify the actual genetic locus conferring resistance, as done for PfNek1 [1]. Mutations in PfNek1 (e.g., S854Stop, G143D) conferred up to a 150-fold increase in this compound IC₅₀ in P. falciparum [1].
Complex polypharmacology: The phenotype results from simultaneous inhibition of multiple kinases. Employ a Multi-Compound, Multi-Target Scoring (MMS) strategy. Combine this compound with other inhibitors that have divergent off-target profiles to dilute shared off-target effects and improve functional selectivity for your target of interest [3]. The MMS method computationally identifies inhibitor combinations that maximize on-target inhibition while minimizing collective off-target activity, and has been validated in cellular models [3].
Misidentification of the primary target in a new biological system. Do not rely solely on homology to known targets. Always combine biochemical kinase assays with cellular validation (e.g., genetic knockdown/knockout of the suspected target) to see if it affects compound sensitivity [1] [3]. The anti-plasmodial potency of human Aurora kinase inhibitors did not correlate with their potencies against the human kinases, suggesting different targets in the parasite [1].

Detailed Experimental Protocol: MMS Approach for Enhanced Selectivity

The MMS method provides a rational framework to use this compound in a combination that minimizes its off-target confounders [3].

  • Data Collection: Gather large-scale kinase profiling data (e.g., Kd, IC₅₀) for this compound and a library of other kinase inhibitors against a broad panel of kinases. Public datasets like those from Karaman et al. (2008) or the PKIS2 set are suitable starting points [3].
  • Define the Goal: Specify your target kinase (or set of target kinases) and the desired minimum inhibitor activity (e.g., 90% target occupancy).
  • Computational Scoring: The MMS algorithm calculates the combination of inhibitors and their optimal concentrations that achieves the desired on-target activity while producing the lowest aggregate activity across all off-target kinases.
  • Validation: Test the predicted combination in vitro using biochemical kinase assays and in cellulo to confirm the enhanced selectivity and the intended phenotypic outcome.

The following diagram illustrates the core logic of this strategy:

MMS Start Start: Challenge with this compound's Off-Target Effects Data 1. Collect Kinome-wide Profiling Data for this compound & Other Inhibitors Start->Data Define 2. Define On-Target Goal (e.g., 90% Inhibition of Kinase X) Data->Define Compute 3. MMS Algorithm Calculates Optimal Inhibitor Combination Define->Compute Result 4. Outcome: Combination with Maximized On-Target & Minimized Off-Target Effects Compute->Result Validate 5. Validate Experimentally in Biochemical and Cellular Assays Result->Validate

Key Considerations for Your Research

  • Context is Crucial: this compound's primary target can differ entirely between organisms (e.g., human cells vs. P. falciparum). Always validate its target in your specific experimental model [1].
  • Embrace Combination Strategies: The MMS framework demonstrates that using drug combinations can be a more powerful tool for achieving selective kinome modulation than seeking a single "perfect" inhibitor [3].
  • Leverage Available Services: If establishing a full kinase panel in-house is not feasible, consider using commercial kinase profiling services (e.g., SelectScreen) to obtain high-quality data for your compounds [2].

References

Hesperadin Treatment Parameters for Mitotic Arrest

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / System Recommended Treatment Time Effective Concentration (IC₅₀ where available) Key Observed Effects
Mouse Osteosarcoma (FosTg) [1] 24 - 48 hours Not specified Induction of polyploidy; impaired cytokinesis; accumulation of polynuclear cells.
Human Osteosarcoma (U2OS, SaOS-2) [1] 24 - 48 hours Not specified Impaired cytokinesis; accumulation of polynuclear cells.
Plasmodium falciparum (Malaria parasite) [2] 24 hours (post-synchronization) ~50 nM (IC₅₀) Block in nuclear division; aberrant nuclear morphology; reduced nuclei per schizont.
HeLa (Human Cervical Cancer) [3] 48 hours 35 - 43 nM (IC₅₀ for analogues) Dose-dependent inhibition of cell proliferation.

Experimental Protocol for Treatment Time Optimization

Here is a detailed methodology you can adapt to determine the optimal Hesperadin treatment time for your specific cell system, based on common experimental approaches [1] [2]:

  • Cell Culture and Seeding

    • Culture your chosen cell line (e.g., HeLa, U2OS) under standard conditions.
    • Seed cells into multi-well plates (e.g., 96-well for proliferation assays, or larger plates for microscopy/flow cytometry) at an appropriate density to be 50-70% confluent at the time of treatment.
  • Drug Preparation and Treatment

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
    • Treatment Groups: Set up plates with the following groups for each time point you wish to test (e.g., 6, 12, 24, 48 hours):
      • Group A (Experimental): Culture medium containing this compound at your desired concentration (e.g., 100 nM to 10 µM, based on the table above and preliminary tests).
      • Group B (Vehicle Control): Culture medium containing the same volume of DMSO as the experimental group (e.g., 0.1% DMSO).
      • Group C (Untreated Control): Culture medium only.
  • Incubation and Time-Point Harvesting

    • Incate the plates at 37°C in a 5% CO₂ incubator.
    • For each pre-determined time point, remove the corresponding plate from the incubator and immediately process the cells for analysis. Do not rely on a single plate being measured at different times.
  • Downstream Analysis to Assess Mitotic Arrest

    • Cell Proliferation/Viability Assay: Use a method like cell counting with Trypan blue [3] or an XTT/MTS assay after 48 hours to assess growth inhibition.
    • Cell Cycle Analysis by Flow Cytometry: Fix and stain cells with Propidium Iodide (PI) to analyze DNA content. A this compound-induced mitotic arrest should show an accumulation of cells in the G2/M phase and the appearance of a polyploid (>4N) population [1].
    • Morphological Analysis by Immunofluorescence:
      • Stain nuclei with DAPI or PI.
      • Stain the cytoskeleton with Phalloidin.
      • Stain mitotic spindles with an antibody against γ-tubulin.
      • Image using a fluorescence microscope. Look for the accumulation of cells with multiple nuclei and disorganized mitotic spindles as key indicators of successful treatment [1].

Experimental Workflow Visualization

The following diagram outlines the logical flow of the optimization experiment, from setup to analysis.

hesperadin_workflow Start Start Experiment Seed Seed & Culture Cells Start->Seed SetupGroups Set Up Treatment Groups (this compound, Vehicle, Untreated) Seed->SetupGroups Incubate Incubate & Harvest at Multiple Time Points SetupGroups->Incubate Analyze Perform Downstream Analysis Incubate->Analyze Prolif Proliferation Assay (e.g., Cell Counting) Analyze->Prolif To Assess Cycle Cell Cycle Analysis (Flow Cytometry) Analyze->Cycle To Assess Morph Morphological Analysis (Immunofluorescence) Analyze->Morph To Assess End Determine Optimal Treatment Time Prolif->End Cycle->End Morph->End

Frequently Asked Questions (FAQs)

Q1: My cells are not showing a significant G2/M arrest or polyploidy after 24 hours of this compound treatment. What could be wrong? A1: Several factors could be at play:

  • Concentration is too low: this compound's effective dose can vary between cell lines. Consider performing a dose-response curve using concentrations ranging from 10 nM to 10 µM to find the optimal level for your specific cells [1].
  • Treatment time is too short: While some effects may be visible at 24 hours, a robust polyploid phenotype often requires 48 hours of continuous treatment, as the failure of cytokinesis becomes more apparent in subsequent cycles [1].
  • Cell line sensitivity: Confirm that your cell line expresses the primary target of this compound, Aurora B kinase. Check the literature for known sensitive or resistant lines.

Q2: What is an appropriate vehicle control for this compound, and how do I ensure any observed effects are due to the drug and not the solvent? A2:

  • Vehicle: this compound is typically dissolved in DMSO. A final DMSO concentration of 0.1% or less in the culture medium is generally well-tolerated by most cell lines.
  • Control Setup: It is critical to include a vehicle control group in every experiment. This group should be treated with the exact same volume and concentration of DMSO as your highest this compound dose group. Any effects seen in the vehicle control (e.g., slight growth inhibition) should be considered background and subtracted from the drug-treated results.

Q3: Besides cell cycle arrest, what other phenotypic changes should I look for to confirm this compound's activity? A3: Beyond flow cytometry data, you should observe specific cytomorphological changes under a microscope:

  • Polynuclear Cells: An increase in large cells containing two or more nuclei, a direct result of failed cytokinesis [1].
  • Aberrant Mitotic Spindles: Immunofluorescence staining for γ-tubulin often reveals disorganized or multipolar mitotic spindles in treated cells [1].
  • Bloated/Multi-lobed Nuclei: In some systems, nuclei may appear enlarged and irregularly shaped after treatment [2].

References

Hesperadin concentration response variability causes

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin Concentration Response Across Cell Lines

The following table summarizes the effective concentrations of this compound reported in recent studies, highlighting the cell-type dependency.

Cell Type / Model Reported IC₅₀ / Effective Concentration Experimental Context Key Mechanistic Pathway Involved Source
Gastric Cancer (AGS, HGC-27) IC₅₀ in the nanomolar range (e.g., <90 nM) 24-48 hour treatment; CCK-8 assay NOX1-dependent oxidative stress & mitochondrial apoptosis [1]
Pancreatic Cancer (Cell lines & organoids) IC₅₀ in the nanomolar range Dose- and time-dependent growth inhibition ATF4/GADD45A axis; ER stress & apoptosis [2]
In vivo Pancreatic Cancer Xenograft Effective in vivo tumor growth inhibition Xenograft studies Confirmed ATF4/GADD45A mediated apoptosis [2]
General Mitotic Inhibition (Historical Reference) Low nanomolar range Inhibition of chromosome segregation Aurora B kinase inhibition [3]

Troubleshooting Common Sources of Variability

Based on the molecular mechanisms identified, here are key factors to investigate if you encounter response variability.

  • Cell Type and Genetic Background: The core mechanism of this compound can vary. In gastric cancer, it acts through NOX1-dependent ROS generation [1], while in pancreatic cancer, the effect is mediated by the ATF4/GADD45A axis and ER stress [2]. Always consult literature for your specific cell model.
  • Oxidative Stress Baseline: The cytotoxic effect of this compound is closely linked to its ability to induce reactive oxygen species (ROS) [1] [2]. Cells with a high intrinsic antioxidant capacity may show reduced sensitivity. Consider profiling the basal oxidative stress levels of your cell lines.
  • Compound Handling and Storage: this compound is typically dissolved in DMSO and stored at -20°C in light-protected conditions [1]. Repeated freeze-thaw cycles or prolonged exposure to light and air can degrade the compound, leading to a loss of potency.
  • Assay Endpoints and Timing: The chosen readout (e.g., viability, apoptosis, DNA damage) and the duration of treatment will influence the observed IC₅₀. For example, this compound's inhibition of Aurora B can cause mitotic arrest within hours, while full commitment to apoptosis may take longer [3] [2].

Experimental Protocol: Key Methodology for Viability & Mechanism

The methodology below, adapted from a recent study on gastric cancer cells, provides a robust protocol you can reference [1].

  • 1. Cell Culture: Culture human GC cell lines (e.g., AGS, HGC-27) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS). Maintain cells at 37°C in a humidified incubator with 5% CO₂ [1].
  • 2. Drug Preparation: Prepare this compound stock solution in DMSO. Store aliquots at -20°C protected from light. Further dilute in culture medium for treatments, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%) [1].
  • 3. Cell Viability (CCK-8 Assay): Seed cells in 96-well plates at a density of 6,000 cells per well. The next day, expose cells to a concentration gradient of this compound (e.g., 0-90 nM) for 24-48 hours. Add 10 µL of CCK-8 reagent to each well and incubate at 37°C for 2 hours. Measure the absorbance at 450 nm using a microplate reader. Calculate IC₅₀ values using appropriate statistical software [1].
  • 4. Apoptosis Assay (Flow Cytometry): Use an Annexin V-FITC apoptosis detection kit. After this compound treatment, harvest cells, wash with PBS, and stain with Annexin V-FITC and propidium iodide (PI). Analyze stained cells by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1].
  • 5. Intracellular ROS Measurement: Use a fluorescent ROS detection kit. Following treatment, collect cells and incubate with the ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions. Analyze fluorescence intensity via flow cytometry or a fluorescence microplate reader. To confirm the role of specific pathways like NOX1, pre-treat cells with a selective inhibitor such as ML171 before adding this compound [1].
  • 6. RNA Sequencing & Validation: To uncover novel mechanisms, perform transcriptomic analysis. Extract total RNA from treated and control cells, prepare libraries, and sequence. Use bioinformatic tools (e.g., DESeq2) for differential expression and pathway analysis (GO and KEGG). Validate key findings (e.g., NOX1 or GADD45A upregulation) using reverse transcription-quantitative PCR (RT-qPCR) and western blotting [1] [2].

Experimental Workflow Diagram

The following diagram visualizes the core experimental workflow for investigating this compound's mechanism of action, integrating the key protocols mentioned above.

workflow start Cell Culture & this compound Treatment via Cell Viability Assay (CCK-8) start->via apo Apoptosis Assay (Annexin V/PI Flow Cytometry) start->apo ros ROS Measurement (Fluorescent Probe) start->ros mech Mechanism Investigation via->mech apo->mech ros->mech rna Transcriptomic Analysis (RNA-Seq) mech->rna val Validation (RT-qPCR, Western Blot) rna->val inhib Inhibitor Studies (e.g., ML171 for NOX1) val->inhib To confirm pathway

Key Technical FAQs for Researchers

  • Q: Why is the IC₅₀ of this compound different between my pancreatic and gastric cancer cell lines?

    • A: This is expected. This compound exerts its effects through cell-type-specific mechanisms. In pancreatic cancer, it primarily triggers the ATF4/GADD45A axis [2], whereas in gastric cancer, it works via NOX1-dependent oxidative stress [1]. Always reference studies relevant to your specific disease model.
  • Q: My apoptosis assay shows low signal despite a strong viability drop. What could be wrong?

    • A: Check the timing of your assay. This compound can induce a mitotic arrest through Aurora B inhibition [3] before cells commit to apoptosis. Harvest cells at a later time point (e.g., 48-72 hours) to capture the full apoptotic response. Also, ensure you are using a sensitive method like Annexin V/PI staining over simpler nuclear stains [1].
  • Q: How can I confirm that ROS is a key driver of this compound's effect in my model?

    • A: Use a combination of approaches. First, directly measure ROS accumulation with a fluorescent probe. Then, employ a pharmacological inhibitor like ML171 (a NOX1-specific inhibitor) to see if it attenuates both ROS production and subsequent cell death. This provides strong functional evidence for the pathway's involvement [1].

References

Hesperadin solvent control experiments design

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: How should I prepare and store a stock solution of Hesperadin?

    • A: this compound is typically dissolved in DMSO to create a stock solution. A common concentration for a stock solution is 10-100 mM [1]. This stock should be aliquoted and stored at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.
  • Q2: What is the recommended solvent for a vehicle control when using this compound?

    • A: The standard vehicle control is DMSO. It is critical to ensure that the final concentration of DMSO in your cell culture media does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic and confound your experimental results [1].
  • Q3: I need to test the solubility of a new this compound analogue. What is a standard protocol?

    • A: You can adapt a general protocol for solubility studies. A common method is the shake-flask technique, which can be performed as follows [2]:
      • Place an excess amount of your compound in a glass tube.
      • Add 5.0 mL of your desired medium (e.g., water, phosphate buffer pH 6.8, or 0.1 N HCl).
      • Place the samples on a stirring or shaking device (e.g., 300 rpm) at room temperature for 3 hours.
      • Filter the resulting solutions through a 0.45 μm membrane filter.
      • Analyze the filtrate to determine the concentration of dissolved compound, for example, using High-Performance Liquid Chromatography (HPLC) [2].
  • Q4: How do I analyze the concentration of this compound in a solution?

    • A: HPLC with a DAD detector is a reliable method. One established protocol uses the following conditions [2]:
      • Column: C18 column (e.g., 250 x 4.60 mm, 5 µm particle size).
      • Mobile Phase: Methanol and 0.1% acetic acid (70:30, v/v).
      • Flow Rate: 1.0 mL/min.
      • Detection Wavelength: 284 nm.
      • Injection Volume: 10 µL. Under these conditions, this compound has a retention time of approximately 3.2 minutes [2].

Experimental Protocols & Data

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Proliferation Assay with this compound This protocol is adapted from methods used to evaluate the antiproliferative effects of this compound and its analogues [3] [1].

  • Cell Seeding: Plate cells (e.g., HeLa or gastric cancer cell lines like AGS and HGC-27) in 96-well plates at a density of 1,500-6,000 cells per well.
  • Incubation: Allow cells to adhere for 24 hours in an appropriate culture medium at 37°C and 5% CO₂.
  • Compound Treatment: Prepare working concentrations of this compound by diluting the DMSO stock solution into the culture medium. Treat cells with a range of concentrations (e.g., 0-100 nM) for 48-72 hours. Crucially, include a vehicle control group with an equivalent concentration of DMSO.
  • Viability Measurement: Add a cell viability reagent like CCK-8 (10 µL per well) and incubate for 2-4 hours at 37°C.
  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Table 1: Example Antiproliferative Activity of this compound Analogues [3]

Compound IC₅₀ (nM) in HeLa Cells
6f 35
6i 38
6l 40
6o 43

Protocol 2: Apparent Solubility Study for a this compound Analog This protocol outlines a method for determining the apparent solubility and dissolution rate, which is vital for pre-formulation studies [2].

  • Sample Preparation: Use an excess amount of the pure compound or its formulated system.
  • Solubility Medium: Add 5.0 mL of the desired medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8) to the sample.
  • Equilibration: Agitate the samples (e.g., at 300 rpm) at room temperature for 3 hours.
  • Filtration: Filter the solutions through a 0.45 μm nylon membrane filter.
  • HPLC Analysis: Analyze the filtered solutions using the HPLC method described in FAQ A4 to determine the equilibrium concentration.

Workflow and Mechanism Diagrams

The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed mechanism of action for this compound based on the search results.

hesperadin_workflow Experimental Workflow for this compound Bioactivity Assessment Start Prepare Stock Solution A Cell Seeding & Adherence Start->A B Treatment with this compound + Vehicle Control (DMSO) A->B C Incubation (48-72 hours) B->C D Cell Viability Assay (e.g., CCK-8) C->D E Data Analysis & IC50 Calculation D->E F RNA-seq & Pathway Analysis E->F G Mechanistic Validation F->G

hesperadin_mechanism Proposed Mechanism of this compound in Gastric Cancer Cells This compound This compound AuroraB Inhibits Aurora B Kinase This compound->AuroraB CaMKII Inhibits CaMKII-δ This compound->CaMKII NOX1 Upregulates NOX1 This compound->NOX1 ROS Increased ROS NOX1->ROS DNADamage DNA Damage (γ-H2AX) ROS->DNADamage Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Sensitization Enhanced Chemosensitivity ROS->Sensitization DNADamage->Apoptosis DNADamage->Sensitization Apoptosis->Sensitization Cisplatin Cisplatin Treatment Cisplatin->DNADamage

Troubleshooting Guide

  • Problem: Precipitate forms when diluting the stock solution into aqueous buffer.

    • Solution: Ensure the DMSO stock is added slowly to the well-mixed buffer. The final DMSO concentration should be kept low (≤0.1%). If precipitation persists, consider using a different solvent system or a solubilizing agent, though this requires a new vehicle control.
  • Problem: High background or no signal in the cell proliferation assay.

    • Solution: Verify that the DMSO concentration in all wells, including controls, is identical and below the toxic threshold (0.1%). Confirm that the CCK-8 reagent was added correctly and that the incubation time was sufficient.
  • Problem: Inconsistent HPLC results when measuring this compound concentration.

    • Solution: Ensure the mobile phase is freshly prepared and degassed. Check the column performance with a standard solution. Confirm that the sample is properly filtered and that the injection volume is accurate [2].

References

Hesperadin synthetic analogues improved efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Hesperadin Analogues

The synthesis of new this compound analogues containing an amide group can be achieved through a sequential Ugi/Palladium-catalyzed approach, which is stereoselective and yields products with Z-configuration [1].

Detailed Experimental Protocol [1]:

  • Synthesis of N-substituted-2-alkynamides (Intermediate I)

    • Reagents: Benzaldehydes, 2-iodoaniline, phenyl propiolic acid, isocyanides, MeOH.
    • Procedure: Stir 2-iodoaniline (219 mg, 1 mmol) and aldehyde (1 mmol) in MeOH (5 mL) for 30 minutes. Add phenyl propiolic acid (146 mg, 1 mmol) and stir for another 15 minutes. Finally, add the isocyanide (1 mmol) and stir the mixture for 24 hours at room temperature.
    • Monitoring & Work-up: Monitor the reaction progress by TLC (using hexane/ethyl acetate 5:1 as the eluent). Wash the mixture with saturated sodium bicarbonate (NaHCO₃) solution and extract the product with ethyl acetate. Dry the combined organic phases with sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the intermediate.
  • Synthesis of 3-(anilinoarylmethylene)-2-oxindoles (Final Products 6a-o)

    • Reagents: Ugi adduct (Intermediate I), aniline derivatives, Pd(OAc)₂, Cs₂CO₃, rac-BINAP, toluene.
    • Procedure: Add the Ugi adduct to a flask containing toluene (50 mL), palladium acetate Pd(OAc)₂ (11 mg, 5 mol %), cesium carbonate Cs₂CO₃ (652 mg, 2 mmol), rac-BINAP (62 mg, 10 mol %), and the chosen aniline derivative (2 mmol).
    • Reaction Conditions: Heat the mixture under reflux for 7 hours.
    • Work-up & Purification: After cooling to room temperature, wash the mixture with brine. Collect the organic phase, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel (using hexane/ethyl acetate 10:3 as the eluent) to obtain the final this compound analogues (6a-o) in yields ranging from 59% to 96%.

Characterization of Final Products: The products are obtained as a single Z-isomer. Key NMR characteristics include [1]:

  • The H-4 oxindole proton signal appears at δ 5.98–6.08 ppm.
  • The deshielded -NH proton signal due to intramolecular hydrogen bonding is observed at δ 11.86–12.13 ppm.

This synthetic workflow can be visualized as follows:

G Start Starting Materials Step1 Ugi 4-Component Reaction (Ugi-4CR) MeOH, RT, 24h Start->Step1 Int1 Benzaldehydes Int1->Step1 Int2 2-Iodoaniline Int2->Step1 Int3 Phenyl Propiolic Acid Int3->Step1 Int4 Isocyanides Int4->Step1 IntermediateI N-substituted-2-alkynamides (Intermediate I) Step1->IntermediateI Step2 Palladium-Catalyzed Domino Reaction Pd(OAc)₂, rac-BINAP, Cs₂CO₃ Toluene, Reflux, 7h IntermediateI->Step2 Final This compound Analogues 6a-o (3-(anilinoarylmethylene)-2-oxindoles) Z-configuration Step2->Final Aniline Aniline Derivatives Aniline->Step2

Efficacy & Biological Evaluation

The antitumor efficacy of synthesized analogues is typically evaluated by their ability to inhibit cancer cell proliferation.

Experimental Protocol: Cell Proliferation Assay [1]

  • Cell Line: Human cervical cancer cell line (HeLa).
  • Cell Culture: Culture cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Dosing: Plate 1,500 cells per well in 96-well plates. After 24 hours, treat the cells with various concentrations of the analogue (e.g., 12.5, 25, 50, and 100 nM). Use medium containing 1% DMSO as a vehicle control.
  • Duration & Measurement: Treat the cells for 48 hours. After treatment, trypsinize the cells and count viable cells using a Trypan-blue exclusion method and a Neubauer hemocytometer.
  • Data Analysis: Express the data as the percentage of viable cells compared to the control. Calculate the IC₅₀ values (the concentration that causes 50% inhibition of proliferation) from dose-response curves.

The table below summarizes the efficacy data for the most potent this compound analogues from the research [1]:

Analogue IC₅₀ Value (nM) Key Structural Feature for Activity
6f 35 Lipophilic substitution enabling additional hydrogen bonding [1]
6i 43 Lipophilic substitution enabling additional hydrogen bonding [1]
6l 38 Lipophilic substitution enabling additional hydrogen bonding [1]
6o 40 Lipophilic substitution enabling additional hydrogen bonding [1]

Observed Phenotype: Treatment with effective analogues induces polyploidy in HeLa cells as a consequence of cytokinesis failure, which is a characteristic effect of Aurora B kinase inhibition [1].

Troubleshooting & FAQs

Q1: The yield for the final domino Heck/Buchwald reaction is low. What could be the issue?

  • A1: Ensure the palladium catalyst (Pd(OAc)₂) and the ligand (rac-BINAP) are fresh and stored properly, as they can be sensitive to air and moisture. Degassing the solvent (toluene) before use can also prevent catalyst deactivation.

Q2: My NMR results do not show the characteristic signals for the Z-isomer. What might have gone wrong?

  • A2: The unique NMR signals rely on the formation of a specific intramolecular hydrogen bond in the Z-configuration. The absence of the deshielded -NH proton signal (around 12 ppm) or the unusual H-4 signal (around 6 ppm) suggests the wrong isomer may have formed or the product decomposed. Repeat the palladium-catalyzed step, strictly adhering to the reflux time and anhydrous conditions outlined in the protocol [1].

Q3: The cell proliferation assay shows high variability or the IC₅₀ values are inconsistent with literature.

  • A3:
    • Cell Count: Ensure the initial cell seeding number is precise.
    • Proliferation Assay Type: The cited study used direct cell counting instead of metabolic assays like XTT or MTT. This is because the induction of polyploidy increases cell diameter, which can cause false negatives in metabolic or DNA-content-based assays [1]. Always use the cell counting method for these compounds.
    • Phenotypic Confirmation: Use phase-contrast microscopy to visually confirm the expected phenotype (e.g., polyploidy) after treatment. Nuclear staining with dyes like propidium iodide can further validate the cytological effect [1].

Q4: How can I gain insight into the molecular mechanism of my active analogue?

  • A4: Molecular Docking Simulations can be performed to predict how your analogue interacts with the target, Aurora kinase B.
    • Software: Use programs like AutoDock 4.0 for docking [1].
    • Protein Structure: Obtain the 3D structure of Aurora kinase B from the Protein Data Bank (e.g., PDB ID: 2BFY) [1].
    • Ligand Preparation: Prepare and optimize the 3D structure of your analogue using a program like HyperChem [1].
    • Grid & Docking: Set up a grid box around the active site of the kinase. Run the docking simulations using the Lamarckian genetic algorithm (LGA). Analyze the resulting conformations based on binding energy and inhibition constant (Ki) [1].

References

Hesperadin batch-to-batch activity verification

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin Activity Verification Assays

The table below summarizes the key experiments used to verify this compound's batch-to-batch activity and specificity, based on the provided source [1].

Assay Type Key Measurable Readout Expected Activity (IC₅₀ / Phenotype) Purpose & Significance
Biochemical Inhibition Inhibition of Aurora B-mediated Ser-10 phosphorylation on histone H3 IC₅₀: 40 nM [1] Confirms direct, nanomolar-level inhibition of the primary target.
Cellular Phenotype (Flow Cytometry) Induction of polyploidy (DNA content from 4C up to 32C) [1] Observable after 1-4 hours of treatment [1] Validates functional disruption of cytokinesis and mitotic checkpoint in cells.
Cellular Phenotype (Microscopy) Appearance of enlarged, lobed nuclei [1] Observable after 1-4 hours of treatment [1] Confirms cytokinesis defects and failed cell division.
Selectivity Profiling Moderate inhibition of Aurora A; minimal effect on Cdk1/cyclin B and Cdk2/cyclin E [1] At research concentrations (e.g., 100-500 nM) [1] Ensures observed phenotypes are due to Aurora B inhibition and not major off-target effects.

Experimental Workflow for Verification

Here is a generalized step-by-step protocol for verifying this compound activity in a cellular model, synthesized from the search results [1].

cluster_1 Parallel Assay Pathways start Start: Cell Culture (e.g., HeLa cells) sync Cell Synchronization (G2/M phase via thymidine block or nocodazole) start->sync treat Compound Treatment Add this compound (100-500 nM) for 1-4 hours sync->treat analysis Analysis & Readout treat->analysis assay1 Immunofluorescence Detect phospho-Ser10 histone H3 analysis->assay1 assay2 Flow Cytometry Measure DNA content for polyploidy analysis->assay2 assay3 Microscopy Assess nuclear morphology analysis->assay3 result1 Result: Low phospho-signal confirms kinase inhibition assay1->result1 result2 Result: 4C-32C DNA content confirms polyploidization assay2->result2 result3 Result: Enlarged, lobed nuclei confirms cytokinesis failure assay3->result3

Key Considerations & Troubleshooting FAQs

Based on the available technical data, here are some critical points for your research.

Q1: How should I prepare and store this compound stock solutions to ensure stability?

  • Solubility: Dissolve this compound at ≥25.85 mg/mL in DMSO for stock solutions [1].
  • Working Solution: Dilute to your final working concentration (typically 100-500 nM) in your assay buffer immediately before use [1].
  • Storage: Store the solid compound at -20°C. Avoid long-term storage of dissolved stock; prepare fresh single-use aliquots to maintain activity. Avoid repeated freeze-thaw cycles [1].

Q2: My cells are not showing the expected phenotype (e.g., no polyploidy). What could be wrong?

  • Check Cell Line Sensitivity: Different cell lines may have varying sensitivities. It is recommended to perform a dose-response titration, starting at 100 nM and increasing in 50 nM increments while monitoring for the key phenotypes [1].
  • Verify Compound Activity: Test a new aliquot of your stock solution. If possible, validate the activity of a new batch by running a pilot IC₅₀ experiment for Ser-10 phosphorylation inhibition in your specific cell system [1].
  • Confirm Synchronization Efficiency: The robustness of the phenotype (like polyploidization) depends on having a sufficient population of cells in mitosis. Ensure your cell synchronization protocol (e.g., thymidine block) is working efficiently.

Q3: I am observing cellular stress or unexpected effects. Could this be due to off-target activity?

  • Control Experiments: At concentrations above 1 μM, this compound may partially inhibit Aurora A and rarely interfere with Cdk1/Cdk2 [1]. Always include a DMSO-only vehicle control and, if available, a more specific Aurora A inhibitor control in your experiments to help attribute phenotypes correctly [1].
  • Solvent Concentration: Keep the final DMSO concentration in your assays below 0.5% to avoid inducing cellular stress artifacts [1].

A Critical Note on Your Search and Next Steps

A significant challenge in compiling this guide is that most search results relevant to "Hesperidin" discuss a completely different compound—a citrus flavonoid with different applications [2] [3]. The information for the target compound, this compound (the Aurora B kinase inhibitor), comes from a single source [1].

For the most reliable information, I suggest you:

  • Consult the Manufacturer: The most accurate and detailed technical sheet for your specific batch of this compound will come directly from the supplier (e.g., the manufacturer of product A4118 mentioned in one source [1]).
  • Reference Primary Literature: Search for key research papers that first characterized and used this compound to understand the foundational validation methods.

References

Hesperadin vs ZM447439 Aurora kinase inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Profile at a Glance

The table below provides a direct comparison of the key characteristics of Hesperadin and ZM447439.

Feature This compound ZM447439
Primary Target Aurora B [1] [2] Aurora A & B (Dual inhibitor) [1] [3]
Reported IC₅₀ (Aurora A) ~500 nM [2] 110 nM - 1000 nM [1] [3]
Reported IC₅₀ (Aurora B) ~250 nM [1] [2] 50 nM - 130 nM [1] [3]
Cellular Phenotype Syntelic chromosome attachments, spindle checkpoint failure, cytokinesis failure [1] Chromosome misalignment, spindle checkpoint failure, endoreduplication (in p53-deficient cells) [1] [4]
Key Selectivity Note Described as an Aurora B-specific inhibitor; minimal effect on Aurora A at effective doses [2] Described as a dual inhibitor; inhibits both Aurora A and B, with some sources suggesting a preference for Aurora B in cellular assays [1] [2]

Impact on Mitotic Signaling and Cell Fate

The core function of Aurora kinases is to ensure accurate mitosis. Inhibition disrupts critical signaling pathways, leading to catastrophic cell division. The following diagram illustrates the mechanistic differences in how this compound and ZM447439 affect these processes.

aurora_inhibition cluster_aurora_b Aurora B Inhibition (Common to Both Drugs) cluster_p53 Post-Mitotic Outcome This compound This compound AB Aurora B/CPC Complex This compound->AB  Inhibits ZM447439 ZM447439 ZM447439->AB  Inhibits H3 Histone H3 Phosphorylation AB->H3 Inhibits KT Correct Kinetochore-Microtubule Attachments AB->KT Disrupts Cyto Cytokinesis AB->Cyto Prevents SAC Spindle Assembly Checkpoint (SAC) KT->SAC Silences p53 p53 Pathway Activation SAC->p53  Aberrant Mitotic Exit Cyto->p53  Failure G1 'Pseudo-G1' Arrest (Senescence) p53->G1 Death Cell Death p53->Death

This pathway highlights that while both inhibitors profoundly disrupt mitosis through Aurora B inhibition, their different target profiles can influence experimental outcomes and interpretation.

Key Experimental Data & Methodologies

  • In Vitro Kinase Assays: The half-maximal inhibitory concentration (IC₅₀) values for this compound and ZM447439 were primarily determined using in vitro kinase assays with purified recombinant Aurora kinases (often expressed in baculovirus systems). Inhibition is typically measured by quantifying the transfer of a radioactive phosphate group from ATP to a substrate or using antibody-based methods [1] [3].
  • Cellular Phenotype Analysis: The characteristic failure of chromosome alignment and cytokinesis is commonly assessed by immunofluorescence microscopy. Researchers treat cells (e.g., HeLa), then fix and stain them with antibodies against α-tubulin (to visualize the spindle) and counterstain DNA with Hoechst to observe chromosome position and nuclear morphology [1] [4].
  • Spindle Checkpoint Function: The finding that these inhibitors silence the spindle checkpoint is often demonstrated by live-cell imaging or fixed-cell analysis. Researchers monitor whether cells can exit mitosis with nocodazole (a microtubule poison that normally activates the checkpoint and causes mitotic arrest). Checkpoint failure is indicated by cells exiting mitosis despite the presence of unattached chromosomes [1].

Research Application Guidance

Choosing between these tools depends heavily on your experimental goals. Here is some practical guidance:

  • Use this compound when your goal is to specifically inhibit Aurora B without significantly affecting Aurora A activity. This is crucial for dissecting the unique functions of the Chromosomal Passenger Complex (CPC) [2].
  • Use ZM447439 when a broader inhibition of Aurora kinase activity is desired. Its dual inhibition profile can be useful for achieving a more pronounced mitotic catastrophe, especially in p53-deficient cell lines where it induces endoreduplication [1] [4].
  • Critical Consideration: The cellular response to Aurora kinase inhibition is modulated by p53 status. p53-functional cells tend to arrest in a post-mitotic "pseudo G1" state following an aberrant mitosis, while p53-deficient cells are more likely to become polyploid and undergo cell death, a key factor in experimental design [1] [4].

References

Hesperadin vs. VX-680: Antitumor Profile Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature Hesperadin VX-680 (Tozasertib)
Primary Target(s) Aurora B kinase, CaMKII-δ [1] [2] Pan-Aurora kinase inhibitor (Aurora A, B, C) [3] [4]

| Key Mechanisms of Action | - Induces NOX1-dependent oxidative stress [1] [2]

  • Triggers mitochondrial apoptosis (regulates Bcl-2/Bax, activates caspases) [1] [2] [5]
  • Causes DNA damage and inhibits clonogenic survival [1] [2] | Disrupts mitotic processes by inhibiting all Aurora kinase isoforms, leading to mitotic catastrophe and apoptosis [3] [4] | | Synergistic Potential | Demonstrates strong synergy with cisplatin, reducing its IC50 in gastric cancer cells [1] [2] | Information from recent studies not available in current search results. | | Reported IC50 / Efficacy | Potent effects at nanomolar concentrations (e.g., in gastric cancer cells) [1] [2] | Information from recent studies not available in current search results. | | Experimental Evidence | Robust data from recent (2025) in vitro studies on gastric cancer, including transcriptomic analysis (RNA-Seq) [1] [2] | Information from recent studies not available in current search results. |

Detailed Experimental Data for this compound

The following table outlines key experimental findings and methodologies from recent studies on this compound.

Aspect Experimental Findings & Protocols

| Cell Viability (Proliferation) | - Assay: Cell Counting Kit-8 (CCK-8) [1] [2].

  • Result: Dose-dependent suppression of gastric cancer (GC) cell proliferation (AGS, HGC-27 lines) [1] [2]. | | Apoptosis Induction | - Assay: Flow cytometry with Annexin V-FITC/PI staining [1] [2].
  • Result: Significant increase in apoptotic cells. Regulation of Bcl-2/Bax ratio and activation of caspase-3, -9 [1] [2]. | | Oxidative Stress Pathway | - Analysis: RNA-Sequencing (RNA-Seq) revealed upregulation of NOX1 and oxidative stress pathways [1] [2].
  • Validation: NOX1 inhibitor ML171 attenuated ROS generation and apoptosis, confirming NOX1-dependent mechanism [1] [2]. | | DNA Damage | - Assay: γ-H2AX immunofluorescence (a marker for DNA double-strand breaks) [1] [2].
  • Result: Combination with cisplatin aggravated DNA damage [1] [2]. | | Synergy with Cisplatin | - Assessment: Cotreatment markedly reduced the IC50 of cisplatin in GC cells [1] [2].
  • Effect: Enhanced ROS accumulation, DNA damage, and apoptotic cell death [1] [2]. |

The mechanism of this compound, as elucidated by recent studies, can be visualized as follows:

G This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits CaMKII CaMKII-δ This compound->CaMKII Inhibits NOX1 NOX1 This compound->NOX1 Upregulates ROS Reactive Oxygen Species (ROS) NOX1->ROS Generates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Induces Cisplatin Cisplatin Cisplatin->ROS Generates

References

Hesperadin histone H3 phosphorylation inhibition vs other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Comparison at a Glance

Inhibitor Name Primary Target Effect on Histone H3 Key Experimental Findings Context of Study

| Hesperadin | Aurora B Kinase [1] [2] | Inhibits phosphorylation at Serine 10 (Ser10) [1] [2] | - IC50: 35-43 nM (for analogues in HeLa cells) [1]

  • Induces polyploidy and inhibits tumor cell growth [1]. | Cancer cell lines (e.g., HeLa, gastric cancer); Plant cells (Arabidopsis) [1] [3] [2] | | Aurora Kinase Inhibitor II (AUKI-II) | α-Aurora Kinases [4] | Not specified, but inferred reduction in H3 phosphorylation. | - Produced a higher percentage of embryogenic structures than this compound in wheat microspore embryogenesis [4]. | Plant biology (Bread wheat microspore embryogenesis) [4] | | Chaetocin | Histone Lysine Methyltransferase SU(VAR)3-9 [4] | Targets methylation, not phosphorylation. | - Increased the percentage of embryogenic structures in wheat, but was less effective than AUKI-II [4]. | Plant biology (Bread wheat microspore embryogenesis) [4] | | Trichostatin A (TSA) | Histone Deacetylases (HDACs) [4] | Targets acetylation, not phosphorylation. | - An established efficiency benchmark in wheat microspore embryogenesis [4]. | Plant biology (Bread wheat); Various cancer studies [4] [5] |

Key Experimental Data and Protocols

The data in the table is supported by the following experimental evidence:

  • This compound's Efficacy in Cancer Models: A 2014 study synthesized new this compound analogues and tested their antitumor activity. The cell proliferation assay involved treating HeLa cells (a cervical cancer line) with various concentrations of the compounds for 48 hours. Viable cells were then counted manually with a hemocytometer after Trypan-blue staining. This study confirmed that this compound and its potent analogues (e.g., 6f, 6i, 6l, 6o) inhibit Aurora B, leading to failed cytokinesis, polyploidy, and cell growth arrest at low nanomolar concentrations (IC50 between 35-43 nM) [1].

  • This compound's Specificity in Plant Models: A 2009 study on Arabidopsis provided direct evidence of this compound's effect on histone H3. Researchers treated plant cells with this compound and used immunological methods to detect histone modifications. The study found that this compound specifically inhibited histone H3 Ser10 phosphorylation during mitosis without affecting other histone modifications, confirming its role as a specific Aurora kinase inhibitor in a biological system [2].

  • Comparative Screening of Epigenetic Inhibitors: A 2024 study directly compared several inhibitors, including this compound and AUKI-II, in wheat microspore embryogenesis. The experimental protocol involved treating microspores from different wheat cultivars with 0.4 µM of each inhibitor during a stress treatment. The structures were analyzed after 2, 4, and 10 days in culture using microscopy. The results showed that while both Chaetocin and AUKI-II outperformed the control, only AUKI-II was superior to both the control and the established inhibitor TSA. This compound, under these specific conditions and concentrations, showed a lower percentage of embryogenic structures [4].

This compound's Mechanism of Action

The diagram below illustrates the primary mechanism by which this compound inhibits histone H3 phosphorylation and its consequences.

G Start Cellular Stress / Mitotic Signal AuroraB Aurora B Kinase Activation Start->AuroraB H3 Histone H3 Phosphorylation (at Serine 10) AuroraB->H3 Consequences Altered Chromatin Structure & Gene Expression H3->Consequences Outcome1 Cell Cycle Disruption (Failed Cytokinesis) Consequences->Outcome1 Outcome2 Induction of Polyploidy Consequences->Outcome2 Outcome3 Apoptotic Cell Death Consequences->Outcome3 This compound This compound This compound->AuroraB Inhibits

As the diagram shows, this compound enters cells and directly inhibits Aurora B kinase activity [1] [2]. This prevents the kinase from adding a phosphate group to histone H3 at the serine 10 position (H3S10ph), a key mitotic marker. This inhibition disrupts normal chromatin condensation and segregation during mitosis, leading to failed cytokinesis, polyploidy, and ultimately, the death of susceptible cells (like tumor cells) [1].

Key Takeaways for Researchers

  • This compound's Primary Niche: The evidence confirms this compound is a potent and specific inhibitor of Aurora B kinase and H3S10 phosphorylation, making it highly valuable for basic research on mitosis and as a candidate in anti-cancer drug development [1] [3] [2].
  • Performance is Context-Dependent: this compound is not universally the "best" inhibitor. Its effectiveness can be surpassed by other inhibitors, such as AUKI-II, depending on the biological system (e.g., plant microspore embryogenesis) and the desired outcome [4]. The choice of inhibitor should be guided by the specific experimental model and target.
  • A Tool for Combination Therapy: Recent studies highlight this compound's potential in combination therapies. For example, a 2025 study showed that this compound sensitizes gastric cancer cells to the chemotherapeutic drug Cisplatin by inducing NOX1-dependent oxidative stress, suggesting a promising strategy to overcome chemoresistance [3].

References

Hesperadin specificity profile across kinase panel

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Profiling Data and Methodology

The key data on Hesperadin's specificity comes from a foundational 2003 study that profiled the compound against a panel of 25 kinases [1].

  • Kinase Panel Profiling: The activity of 25 different kinases was measured in vitro in the presence of 1 μM this compound. This type of assay typically involves purified kinase enzymes and measures the compound's ability to inhibit their catalytic activity on specific substrates [1].
  • Cellular Validation: The cellular specificity for Aurora B was confirmed by monitoring the phosphorylation status of histone H3 at serine 10, a direct and well-characterized substrate of Aurora B. A significant reduction in this phosphorylation signal is a definitive biomarker of Aurora B inhibition in cells [2] [1].

Comparison with Other Aurora Kinase Inhibitors

This compound was one of the first tool compounds developed for Aurora B. Subsequent inhibitors have been developed with the goal of improving potency and selectivity.

Inhibitor Name Primary Target Key Characteristics
This compound Aurora B Early tool compound; defines the cellular phenotype of Aurora B inhibition (polyploidy, cytokinesis failure) [3] [1].
ZM447439 Aurora B Another early academic compound with a distinct quinazoline structure; also induces mitotic defects and checkpoint failure [3].
AZD1152-HQPA (Barasertib) Aurora B A highly potent and selective Aurora B inhibitor often cited as a superior current tool for selectively inhibiting Aurora B in cellular contexts [3].
VX-680 (Tozasertib) Pan-Aurora Inhibits Aurora A, B, and C; was the first Aurora kinase inhibitor evaluated clinically [3].

Best Practices for Research Use

Based on the profiling data, here are key considerations for using this compound in research:

  • Use at Low Concentrations: To minimize off-target effects, use the lowest effective concentration. Cellular effects are typically observed at 20-100 nM, a concentration range where its action is primarily attributed to Aurora B inhibition [1].
  • Employ Robust Biomarkers: Always include assays for direct biomarkers of Aurora B activity, such as phospho-histone H3 (Ser10) immunofluorescence or western blot, to confirm on-target engagement in your specific experimental system [2] [1].
  • Include Selective Controls: Where possible, validate critical findings using a more selective Aurora B inhibitor (like AZD1152-HQPA) or genetic knockdown to ensure the phenotype is due to Aurora B inhibition [3].

The experimental workflow for establishing this compound's specificity is summarized below:

cluster_kinases Key Findings cluster_cellular Cellular Validation Start This compound Profiling Biochem In Vitro Kinase Panel (25 kinases at 1µM) Start->Biochem CellAssay Cellular Assays Start->CellAssay K1 Aurora B: Primary Target IC₅₀ ~250 nM Biochem->K1 K2 6 Off-targets inhibited (AMPK, Lck, MKK1, etc.) Biochem->K2 K3 Aurora A: Weaker inhibition Biochem->K3 C1 ↓ Phospho-Histone H3 (Ser10) (Aurora B biomarker) CellAssay->C1 C2 Polyploidy & Cytokinesis Failure (Aurora B phenotype) CellAssay->C2 Data Specificity Profile K1->Data K2->Data C1->Data C2->Data

  • This compound is a foundational and potent Aurora B inhibitor but shows a defined set of off-target effects at higher concentrations (1 µM).
  • Best Application: It remains a valuable tool for studying Aurora B function, especially when used at low nanomolar concentrations (≤100 nM) and with appropriate cellular biomarkers.
  • For Higher Specificity: Researchers requiring high selectivity may prefer newer inhibitors like AZD1152-HQPA, which has been demonstrated in comparative studies to be an excellent selective tool for Aurora B [3].

References

Hesperadin analogues improved potency evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of Hesperadin Analogues

The table below summarizes the chemical features and antiproliferative activity of the most potent this compound analogues (6f, 6i, 6l, and 6o) identified in a 2014 study, compared to the original this compound molecule [1].

Compound Core Structure Key Structural Features IC₅₀ (nM) in HeLa Cells
This compound Indolinone 3-(anilinoarylmethylene)-2-oxindole [1] ~250 (for Aurora B) [2]
Analogue 6f Indolinone with amide group Lipophilic substitution, Z-configuration [1] 35 [1]
Analogue 6i Indolinone with amide group Lipophilic substitution, Z-configuration [1] 38 [1]
Analogue 6l Indolinone with amide group Lipophilic substitution, Z-configuration [1] 40 [1]
Analogue 6o Indolinone with amide group Lipophilic substitution, Z-configuration [1] 43 [1]

These analogues were designed with an amide group and specific lipophilic substitutions on the indolinone core, which are believed to form additional hydrogen bonds and increase structural stability, thereby enhancing their potency against cancer cell proliferation [1].

Detailed Experimental Protocols

The following methodologies were used to generate the data in the comparison table, providing a reproducible framework for your own evaluation of potency and mechanism.

Chemical Synthesis of Analogues

The this compound analogues were synthesized stereoselectively via a sequential Ugi/Heck/Buchwald reaction sequence, yielding a single Z-isomer in good to high yields (59-96%) [1].

  • General Procedure: The Ugi adduct (synthesized from benzaldehydes, 2-iodoaniline, phenyl propiolic acid, and isocyanides) was reacted with aniline derivatives in the presence of a palladium catalyst (Pd(OAc)₂, 5 mol %), cesium carbonate (Cs₂CO₃), and the ligand rac-BINAP in toluene under reflux for 7 hours [1].
  • Configuration Confirmation: The Z-configuration was confirmed by nuclear magnetic resonance (NMR), with characteristic signals for the H-4 oxindole proton at δ 5.98–6.08 ppm and deshielded -NH protons at 11.86–12.13 ppm, indicating intramolecular hydrogen bonding [1].
Cell Proliferation Assay

This assay is used to determine the antiproliferative effect of the compounds [1].

  • Cell Line: Human cervical cancer cells (HeLa) [1].
  • Procedure:
    • Seed 1,500 cells per well in 96-well plates.
    • After 24 hours, treat cells with various concentrations of the analogues (e.g., 12.5, 25, 50, and 100 nM). Use a control with medium containing 1% DMSO.
    • Repeat the treatment over two days.
    • After 48 hours, trypsinize the cells and count viable cells using a Trypan-blue stain and a Neubauer hemocytometer.
    • Express data as the percentage of viable cells compared to the control.
  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) is calculated from dose-response curves using appropriate statistical software [1].
Molecular Docking Simulations

This protocol helps predict how the analogues bind to the target kinase [1].

  • Software: AutoDock 4.0 [1].
  • Target Protein: Aurora kinase B (PDB_ID: 2BFY) [1].
  • Procedure:
    • Prepare and optimize the 3D structures of the ligand (analogues) using a program like HyperChem.
    • Set up the grid box with 126 points in x-, y-, and z-axes, centered on the original ligand in the crystal structure.
    • Perform docking calculations using the Lamarckian genetic algorithm (LGA) with 100 runs (ga_run = 100).
    • Rank the resulting 100 conformations based on binding energy (kcal/mol) and inhibition constant (Ki) [1].

Aurora Kinase B Inhibition Pathway

While the precise binding mode of these specific analogues is not detailed in the search results, the general mechanism of this compound and its analogues can be summarized as follows. The diagram below illustrates this pathway and the consequent cellular effects.

G This compound This compound AuroraB AuroraB This compound->AuroraB Inhibits pH3 pH3 AuroraB->pH3 Phosphorylates CellCycle CellCycle AuroraB->CellCycle Regulates pH3->CellCycle Regulates Progression Polyploidy Polyploidy CellCycle->Polyploidy Failure Leads to Apoptosis Apoptosis Polyploidy->Apoptosis Can Lead to

The primary molecular mechanism involves:

  • Target Binding: this compound and its analogues act as ATP-competitive inhibitors, binding to the ATP-binding site of Aurora B kinase [1].
  • Inhibition of Histone H3 Phosphorylation: By inhibiting Aurora B, these compounds prevent the phosphorylation of histone H3 on serine 10, a key step in chromatin modification during mitosis [1].
  • Cellular Consequences: This inhibition leads to failure in chromosome segregation and cytokinesis, resulting in polyploidy (cells with multiple sets of chromosomes) and ultimately, cell death (apoptosis) or a halt in proliferation [1].

Key Insights for Researchers

  • Structure-Activity Relationship (SAR): The introduction of an amide group and specific lipophilic moieties appears to be a successful strategy for enhancing the stability and potency of this compound analogues, primarily through potential additional hydrogen bonding in the kinase pocket [1].
  • Assay Consideration: Note that in cell proliferation assays for these compounds, methods like XTT kit might yield false negatives due to polyploidy-induced increases in cell diameter. Manual cell counting, as described in the protocol, is recommended [1].
  • Research Context: The most detailed data on these synthetic analogues is from 2014. Be aware that This compound is sometimes confused with Hesperetin, a citrus flavonoid with different biological activities and no direct relation to Aurora kinase inhibition [3] [4] [5].

References

Hesperadin influenza antiviral activity vs oseltamivir

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

The fundamental difference lies in their targets: oseltamivir directly inhibits a viral protein, while hesperadin targets a host cellular process.

Feature Oseltamivir This compound
Target Viral neuraminidase (surface glycoprotein) [1] [2] Host Aurora B kinase [3] [4]
Mechanism Inhibits neuraminidase, preventing release of new viral particles from infected cells [1] [2] Inhibits kinase activity, delaying nuclear import of viral ribonucleoprotein (vRNP) complex; inhibits early-stage viral replication (post-entry) [3] [4]
Target Type Direct-acting antiviral (DAA) Host-targeting antiviral (HTA)

These distinct mechanisms are illustrated in the following pathway diagram:

Virus Influenza Virus Entry Viral Entry Virus->Entry vRNP vRNP Complex Entry->vRNP Replication Viral Replication vRNP->Replication Release Viral Release Replication->Release Oseltamivir Oseltamivir Neuraminidase Neuraminidase Oseltamivir->Neuraminidase Inhibits This compound This compound AuroraB Aurora B Kinase This compound->AuroraB Inhibits AuroraB->vRNP Delays Nuclear Import Neuraminidase->Release Facilitates

Antiviral Efficacy and Spectrum

Experimental data from plaque assays demonstrates that this compound has broad-spectrum activity against multiple influenza strains, including those resistant to oseltamivir [3] [4].

Virus Strain Drug Sensitivity Profile This compound EC₅₀ (µM) Oseltamivir EC₅₀ (nM) & Notes
A/Texas/4/2009 (H1N1) Oseltamivir-Resistant [4] 1.07 ± 0.11 [4] Resistant [4]
A/California/02/2014 (H3N2) Oseltamivir-Resistant [4] 1.80 ± 0.42 [4] Resistant [4]
A/California/07/2009 (H1N1) Oseltamivir-Sensitive [4] 0.28 ± 0.03 [4] ~1 nM (IC₅₀ for type A) [1]
B/Wisconsin/1/2010 Oseltamivir-Sensitive [4] 0.73 ± 0.05 [4] ~3 nM (IC₅₀ for type B) [1]
A/WSN/1933 (H1N1) Amantadine-Resistant [4] 0.22 ± 0.04 [4] Data from specific study not available

This compound exhibits single to submicromolar efficacy against a panel of human clinical isolates of influenza A and B [3]. Its activity is largely unaffected by mutations that confer resistance to oseltamivir, as shown by its low EC₅₀ against resistant strains [4]. In the cited studies, oseltamivir's efficacy is reported as an inhibitory concentration (IC₅₀) for the viral neuraminidase enzyme [1], whereas this compound's is an effective concentration (EC₅₀) reducing viral plaque formation by 50% in cell culture [4]. The selectivity index (SI), a measure of the therapeutic window (CC₅₀/EC₅₀), for this compound in these experiments ranged from 9.7 to 76.1 [4].

Key Experimental Protocols

The data in the table above was generated using standard virological methods. Here are the core methodologies:

  • Antiviral Efficacy Assay (Plaque Reduction Assay): The antiviral activity (EC₅₀) of this compound was determined using a plaque assay in ST6Gal I-overexpressing MDCK cells (AX-4) infected with various influenza strains. The EC₅₀ represents the compound concentration that reduces the number of viral plaques by 50% [4].
  • Cytotoxicity Assay: The cellular cytotoxicity (CC₅₀) of this compound was tested against MDCK cells using a 48-hour incubation period to ensure that the antiviral activity was not due to general cell death. The CC₅₀ was found to be 21.3 ± 0.8 µM [4].
  • Mechanistic Study (vRNP Localization): To elucidate the mechanism of action, immunofluorescence assays were likely used. These studies demonstrated that this compound treatment delays the nuclear import of the viral ribonucleoprotein (vRNP) complex in infected cells, thereby inhibiting subsequent viral RNA and protein synthesis [3] [4].
  • Enzyme Inhibition Assay: Oseltamivir's IC₅₀ values are derived from assays that measure the concentration needed to inhibit 50% of the neuraminidase enzyme's activity in a biochemical setting [1].

Resistance and Combination Therapy

The different targets of these two drugs lead to contrasting resistance profiles and create a compelling case for combination therapy.

  • Resistance Profile: Oseltamivir resistance is well-documented and can arise from point mutations in the viral neuraminidase gene (e.g., H275Y) [4]. As a host-targeting agent, this compound presents a higher genetic barrier to resistance [3] [4]. For a virus to become resistant, it would need to adapt to function without a specific host dependency, which is often more difficult than acquiring a mutation that prevents a drug from binding to a viral protein.
  • Synergistic Potential: Research indicates that a combination of this compound and oseltamivir exhibits synergistic antiviral activity [3] [4]. This suggests that using them together could enhance efficacy and, crucially, delay the emergence of resistant viral variants. This compound could be used alone against oseltamivir-resistant strains or in combination to protect oseltamivir's efficacy [3].

Status and Research Implications

Aspect Oseltamivir This compound
Development Status FDA-approved, clinically used for years [3] [2] Preclinical research phase (as of 2017) [3] [4]
Primary Advantage Well-established oral treatment and prophylaxis [5] [2] Broad-spectrum activity, potential to overcome resistant strains [3]
Primary Challenge Narrow therapeutic window, increasing resistance [3] [4] Cytotoxicity concern (CC₅₀ ~21 µM), early-stage development [4]

Conclusion for Researchers

For the research and drug development community, this comparison highlights a clear trajectory:

  • Oseltamivir remains the benchmark direct-acting antiviral, but its limitations are driving the search for new solutions.
  • This compound represents a promising host-targeting antiviral candidate. Its broad-spectrum efficacy, novel mechanism, and synergistic potential with existing drugs make it a compelling subject for further investigation to address the persistent challenge of influenza resistance.

References

Hesperadin Aurora B inhibition IC50 validation

Author: Smolecule Technical Support Team. Date: February 2026

Hesperadin IC50 and Inhibitor Comparison

Compound Name Aurora B IC50 (Biochemical Assay) Cellular Activity / Notes Primary Application Context
This compound 250 nM [1] [2] Causes polyploidy in HeLa cells; blocks mitotic progression [1]. Foundational research tool; also shows anti-parasitic and antiviral activity [3] [2].
Barasertib (AZD1152) 0.37 nM [4] [5] Proven anti-tumor activity in clinical trials for leukemia [4] [5]. Clinical candidate (Phase I/II trials) for hematologic malignancies [5].
Compound 4 (Novel inhibitor) 15.54 nM [4] Inhibits HCC cell lines (Huh-7 IC50 = 0.9 μM) [4]. Preclinical research candidate for liver cancer [4].
GSK1070916 0.38 nM [5] Advanced to Phase I clinical trials for solid tumors [5]. Clinical candidate for solid malignancies [5].

Experimental Protocol for Kinase Inhibition

The primary method for determining this compound's IC50 against Aurora B is a kinase assay that measures the phosphorylation of a substrate, like histone H1 [1].

  • Procedure: The reaction is performed in a kinase buffer containing the Aurora B enzyme, histone H1 substrate, ATP (including radioactive [³²P]-ATP for detection), and the inhibitor (this compound or a DMSO control). After a 30-minute incubation at 37°C, the reaction is stopped, and the proteins are separated by SDS-PAGE. The level of histone H1 phosphorylation is quantified using a PhosphorImager to determine the inhibition caused by this compound [1].
  • Key Reagents: Aurora B kinase, histone H1 substrate, ATP, [³²P]-ATP, and this compound.

Cellular Assay for Functional Activity

To confirm that biochemical inhibition translates to a functional effect in cells, a cell cycle analysis is typically performed.

  • Procedure: HeLa cells (a human cancer cell line) are treated with this compound. The compound disrupts mitosis and cytokinesis, leading to cells with abnormal DNA content (polyploidy). This effect can be observed through microscopic analysis, where treated cells fail to divide properly and accumulate multiple nuclei [1]. This phenotype is consistent with the known role of Aurora B in cell division.

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which this compound inhibits Aurora B and disrupts cell division, based on the described experimental observations [1].

G This compound This compound AuroraB_Active Aurora B (Active) This compound->AuroraB_Active  Binds ATP site AuroraB_Inhibited Aurora B (Inhibited) AuroraB_Active->AuroraB_Inhibited  Inhibition Substrate Substrate Phosphorylation (e.g., Histone H1) AuroraB_Inhibited->Substrate  Prevents Polyploidy Mitotic Defects (Polyploidy) AuroraB_Inhibited->Polyploidy  Leads to Mitosis Accurate Chromosome Segregation & Cytokinesis Substrate->Mitosis

Research Context and Validation Notes

  • Specificity Profile: While this compound is a potent Aurora B inhibitor, it is not entirely selective. At a concentration of 1 µM, it also inhibits other kinases, including AMPK, Lck, MKK1, MAPKAP-K1, CHK1, and PHK [1] [2]. This should be considered when interpreting cellular data.
  • Broader Applications: this compound's utility extends beyond cancer research. It has been validated as a potent inhibitor of parasite kinases (e.g., TbAUK1 in *T. brucei* with an IC50 of 40-50 nM) and has shown broad-spectrum antiviral activity against influenza by delaying the nuclear import of the viral ribonucleoprotein complex [6] [7] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

516.21951207 g/mol

Monoisotopic Mass

516.21951207 g/mol

Heavy Atom Count

37

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PTR491OS14

Wikipedia

Hesperadin

Dates

Last modified: 08-15-2023
1: Jetton N, Rothberg KG, Hubbard JG, Wise J, Li Y, Ball HL, Ruben L. The cell cycle as a therapeutic target against Trypanosoma brucei: Hesperadin inhibits Aurora kinase-1 and blocks mitotic progression in bloodstream forms. Mol Microbiol. 2009 Apr;72(2):442-58. doi: 10.1111/j.1365-2958.2009.06657.x. Epub 2009 Mar 6. PubMed PMID: 19320832; PubMed Central PMCID: PMC2697958.
2: Ladygina NG, Latsis RV, Yen T. [Effect of the pharmacological agent hesperadin on breast and prostate tumor cultured cells]. Biomed Khim. 2005 Mar-Apr;51(2):170-6. Russian. PubMed PMID: 15945350.
3: Sessa F, Mapelli M, Ciferri C, Tarricone C, Areces LB, Schneider TR, Stukenberg PT, Musacchio A. Mechanism of Aurora B activation by INCENP and inhibition by hesperadin. Mol Cell. 2005 Apr 29;18(3):379-91. PubMed PMID: 15866179.
4: Hauf S, Cole RW, LaTerra S, Zimmer C, Schnapp G, Walter R, Heckel A, van Meel J, Rieder CL, Peters JM. The small molecule Hesperadin reveals a role for Aurora B in correcting kinetochore-microtubule attachment and in maintaining the spindle assembly checkpoint. J Cell Biol. 2003 Apr 28;161(2):281-94. Epub 2003 Apr 21. PubMed PMID: 12707311; PubMed Central PMCID: PMC2172906.

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